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1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole Documentation Hub

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  • Product: 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
  • CAS: 83749-78-4

Core Science & Biosynthesis

Foundational

Chemical structure and properties of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Executive Summary & Compound Profile 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a tricyclic heteroaromatic compound serving as a "privileged scaffold" in medicinal chemistry. It represents the electrophilic, activat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a tricyclic heteroaromatic compound serving as a "privileged scaffold" in medicinal chemistry. It represents the electrophilic, activated form of the pyridazino[4,5-b]indole system, specifically functionalized to enable rapid diversification at the C1 position via Nucleophilic Aromatic Substitution (


).

This core is structurally significant because it mimics the adenosine triphosphate (ATP) purine ring system, making it a potent template for kinase inhibitors (e.g., DYRK1A, CK2) and a high-affinity ligand for the Translocator Protein (TSPO/PBR), notably as a precursor to the neuroprotective agent SSR180575.

Physiochemical Profile
ParameterData / Descriptor
IUPAC Name 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
Molecular Formula C₁₆H₁₀ClN₃
Molecular Weight 279.72 g/mol
Core Geometry Planar tricyclic system (Indole fused to Pyridazine)
Key Substituents C1: Chlorine (Reactive Electrophile); C4: Phenyl (Lipophilic Anchor)
Solubility Low in water; Soluble in DMSO, DMF, hot Dioxane
Reactivity Class Imidoyl Chloride (susceptible to nucleophilic attack)
Primary Application Intermediate for TSPO ligands and Kinase Inhibitors

Synthesis & Production Architecture

The synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a convergent pathway that hinges on the construction of the central pyridazine ring followed by activation. The critical quality attribute (CQA) in this workflow is the complete aromatization of the pyridazine ring during the chlorination step.

Mechanistic Pathway[1][2][5]
  • Acylation: Friedel-Crafts acylation of ethyl indole-2-carboxylate at the C3 position using benzoyl chloride introduces the C4-phenyl moiety.

  • Cyclocondensation: Hydrazinolysis of the ketone intermediate closes the pyridazine ring, yielding the 1-oxo (lactam) tautomer.

  • Aromatization/Chlorination: Treatment with phosphorus oxychloride (

    
    ) converts the lactam carbonyl into the imidoyl chloride (the target molecule), driving the system to full aromaticity.
    
Visualization: Synthetic Workflow

SynthesisPath Start Ethyl Indole-2-carboxylate Inter1 3-Benzoyl Intermediate (Friedel-Crafts) Start->Inter1 Benzoyl Chloride AlCl3, DCM Cyclic 1-Oxo-4-phenyl-pyridazinoindole (Lactam Form) Inter1->Cyclic N2H4·H2O EtOH, Reflux Target 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole (Target Electrophile) Cyclic->Target POCl3 (Chlorination/Aromatization)

Caption: Step-wise synthetic conversion from indole precursor to the activated 1-chloro scaffold.

Reactivity & Derivatization Strategy

The utility of this compound lies in the lability of the C1-chlorine atom. In the pyridazino[4,5-b]indole system, the C1 position is electron-deficient due to the inductive effect of the adjacent nitrogen atoms, making it highly susceptible to


.
The "Displacement" Protocol

Researchers utilize this scaffold to generate libraries of bioactive compounds by displacing the chlorine with amines, alkoxides, or thiols.

  • Kinase Inhibition Design: Displacement with diamines (e.g., ethylene diamine) often yields compounds that can form hydrogen bonds with the hinge region of kinases like DYRK1A.

  • TSPO Ligand Design: Displacement with acetamides or specific amino-esters creates ligands that bind to the mitochondrial Translocator Protein (18 kDa), useful for neuroinflammation imaging.

Visualization: Derivatization Logic

Reactivity cluster_reactions Nucleophilic Substitution Pathways Core 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole Amine R-NH2 (Amines) Core->Amine SNAr (Heat/Base) Alkoxide R-O- (Alkoxides) Core->Alkoxide SNAr (NaH/DMF) Product1 Amino-Derivatives (Kinase Inhibitors) Amine->Product1 Product2 Ether-Derivatives (TSPO Ligands) Alkoxide->Product2

Caption: Divergent synthesis pathways utilizing the C1-Chloro handle for functionalization.

Experimental Protocols

Protocol A: Synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Note: This protocol assumes the starting material 4-phenyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one is already available or synthesized via standard hydrazinolysis.

Reagents:

  • 4-phenyl-2,5-dihydro-1H-pyridazino[4,5-b]indol-1-one (1.0 eq)

  • Phosphorus oxychloride (

    
    ) (Excess, acting as solvent/reagent)
    
  • N,N-Dimethylaniline (Catalytic amount, optional base)

Methodology:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 1.0 g of the oxo-intermediate.

  • Addition: Carefully add 10 mL of

    
    . Caution: Exothermic reaction. Perform in a fume hood.
    
  • Reflux: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor via TLC (System: EtOAc/Hexane 1:1) until the starting material spot disappears.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 100 g) with vigorous stirring to decompose excess

    
    .
    
  • Neutralization: Neutralize the aqueous suspension with saturated

    
     solution or 
    
    
    
    until pH ~8.
  • Isolation: Filter the resulting precipitate. Wash the solid extensively with water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol or DMF/Water to obtain the target 1-chloro compound as yellow/orange needles.

Validation Criteria:

  • Melting Point: >250°C (Decomposition).

  • Mass Spec: Presence of M+ and M+2 peaks (3:1 ratio) indicating chlorine isotope pattern.

Pharmacological Context & Applications

Translocator Protein (TSPO) Modulation

The 4-phenyl-pyridazino[4,5-b]indole scaffold is the core structure for SSR180575 , a high-affinity TSPO ligand. The 1-chloro derivative described here is the direct precursor.

  • Mechanism: TSPO ligands modulate cholesterol transport into mitochondria, influencing steroidogenesis (neurosteroid production).

  • Therapeutic Potential: Neuroprotection in peripheral neuropathy and anxiety disorders.

Kinase Inhibition (DYRK1A / CLK1)

Derivatives synthesized from this chloride (specifically via amination at C1) have shown nanomolar affinity for DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).

  • Relevance: DYRK1A is overexpressed in Down syndrome and implicated in Alzheimer's disease pathology (Tau phosphorylation).

  • Structural Insight: The planar tricyclic system intercalates into the ATP-binding pocket, while the phenyl group at C4 provides hydrophobic interactions within the gatekeeper region.

References

  • Ferzaz, B., et al. (2002).[1] "SSR180575, a Peripheral Benzodiazepine Receptor Ligand, Promotes Neuronal Survival and Repair."[1][2] Journal of Pharmacology and Experimental Therapeutics, 301(3), 1067-1078.[1]

  • Logé, C., et al. (2014). "Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors." Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5040.[3]

  • Farghaly, A.R. (2023).[4][5] "Synthetic strategies of pyridazino[4,5-b]indoles." Arkivoc, 2023(i), 202211949.[5]

  • Wadhwa, P., et al. (2013). "Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry, 21(7), 1857-1864.

Sources

Exploratory

Technical Guide: Biological Activity & Synthesis of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole Derivatives

Topic: Biological Activity of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The 1-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole scaffold represents a privileged heterocyclic core in medicinal chemistry, distinguished by its structural homology to


-carbolines and isoquinolines. This tricyclic system serves as a versatile pharmacophore, exhibiting a broad spectrum of biological activities ranging from kinase inhibition (PI3K, DYRK1A)  and anticancer cytotoxicity  to cardiovascular modulation (PDE-IV inhibition)  and antimicrobial efficacy .

This guide provides a comprehensive technical analysis of the scaffold, detailing the synthetic pathways for the 1-chloro-4-phenyl derivative, its structure-activity relationships (SAR), and validated experimental protocols for its biological evaluation. The 1-chloro substituent acts as a critical electrophilic "handle," enabling rapid diversification into amino, hydrazino, and alkoxy derivatives, making this molecule a high-value intermediate for library generation.

Chemical Foundation & Scaffold Analysis

Structural Homology

The pyridazino[4,5-b]indole system consists of an indole ring fused to a pyridazine ring across the C2-C3 bond. The "1-chloro-4-phenyl" substitution pattern imparts specific physicochemical properties:

  • Planarity: The tricyclic aromatic system allows for DNA intercalation and ATP-binding site occupancy in kinases.

  • Lipophilicity: The 4-phenyl group enhances membrane permeability and hydrophobic interactions within enzyme pockets.

  • Reactivity: The 1-chloro position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), facilitating the attachment of solubilizing groups or specific pharmacophores.
    
Numbering System

Correct nomenclature is vital for SAR discussion.

  • N5: Indole nitrogen (H-bond donor).

  • N2, N3: Pyridazine nitrogens.

  • C1: Position of the chloro substituent (derived from the carbonyl of the pyridazinone precursor).

  • C4: Position of the phenyl group.

Chemical Synthesis: The 1-Chloro-4-phenyl Core

The synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is a convergent process. The critical step is the construction of the pyridazinone ring followed by aromatization/chlorination.

Synthetic Pathway Visualization

SynthesisPathway cluster_0 Precursor Assembly cluster_1 Ring Closure cluster_2 Functionalization Indole Ethyl Indole-2-carboxylate Benzoyl 3-Benzoyl Intermediate (Friedel-Crafts Acylation) Indole->Benzoyl PhCOCl, AlCl3 Pyridazinone 4-Phenyl-5H-pyridazino[4,5-b]indol-1-one (Cyclization) Benzoyl->Pyridazinone + Hydrazine Hydrazine Hydrazine Hydrate (EtOH, Reflux) Target 1-Chloro-4-phenyl-5H- pyridazino[4,5-b]indole Pyridazinone->Target + POCl3, Reflux POCl3 POCl3 (Chlorination)

Caption: Convergent synthesis of the 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole scaffold from indole-2-carboxylate precursors.

Detailed Synthetic Protocol

Step 1: Synthesis of Ethyl 3-benzoyl-1H-indole-2-carboxylate

  • Dissolve ethyl 1H-indole-2-carboxylate (10 mmol) in dry dichloromethane (DCM).

  • Add benzoyl chloride (12 mmol) and aluminum chloride (

    
    , 15 mmol) at 0°C under nitrogen atmosphere.
    
  • Stir at room temperature for 6 hours.

  • Quench with ice-water, extract with DCM, and recrystallize from ethanol.

Step 2: Cyclization to 4-Phenyl-5H-pyridazino[4,5-b]indol-1-one

  • Suspend the 3-benzoyl intermediate (5 mmol) in absolute ethanol (30 mL).

  • Add hydrazine hydrate (99%, 20 mmol) dropwise.

  • Reflux the mixture for 8–12 hours. A precipitate will form.

  • Cool to room temperature, filter the solid, wash with cold ethanol, and dry.

    • Checkpoint: The product should appear as a white/pale yellow solid (m.p. >280°C).

Step 3: Chlorination to 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole

  • Place 4-phenyl-5H-pyridazino[4,5-b]indol-1-one (2 mmol) in a round-bottom flask.

  • Add phosphorus oxychloride (

    
    , 10 mL) carefully.
    
  • Reflux the mixture for 4–6 hours until the solid dissolves and the solution turns clear/yellowish.

  • Caution: Remove excess

    
     under reduced pressure.
    
  • Pour the residue onto crushed ice (exothermic!) and neutralize with saturated

    
     to pH 7–8.
    
  • Extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Purify via column chromatography (Hexane:EtOAc 8:2).

Biological Profiles & Mechanism of Action[1]

Anticancer Activity: Kinase Inhibition

The pyridazino[4,5-b]indole core functions as an ATP-competitive inhibitor.

  • PI3K Inhibition: Derivatives where the 1-chloro group is displaced by hydrazides (e.g., -NHNHCO-R) have shown potent inhibition of Phosphoinositide 3-kinase (PI3K). The planar tricyclic core mimics the adenine ring of ATP, while the 4-phenyl group occupies the hydrophobic pocket adjacent to the gatekeeper residue.

  • DYRK1A Inhibition: 1-substituted derivatives have demonstrated sub-micromolar

    
     values against DYRK1A, a kinase implicated in Down syndrome and Alzheimer's disease.
    

Data Summary: Cytotoxicity (MCF-7 Breast Cancer Cell Line)

Compound Variant (R at Pos 1) IC50 (µM) Mechanism Implicated
1-Chloro (Parent) >50 Low solubility/bioavailability
1-Hydrazino (-NHNH2) 12.5 DNA intercalation
1-(N-Acetylhydrazide) 4.25 PI3K/AKT Pathway inhibition

| 5-Fluorouracil (Control) | 6.98 | Antimetabolite |

Cardiovascular Activity: Platelet & Inotropy

The 1-hydrazino-4-phenyl derivatives act as dual inhibitors:

  • PDE-IV Inhibition: Prevents cAMP degradation, leading to increased intracellular calcium in cardiomyocytes (positive inotropy).

  • Thromboxane A2 (TXA2) Synthase Inhibition: Reduces platelet aggregation, offering a synergistic antithrombotic effect.[1]

Antimicrobial Activity

The lipophilic 4-phenyl group is essential for bacterial membrane penetration.

  • Spectrum: Active against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans).

  • Mechanism: Membrane disruption and potential inhibition of bacterial DNA gyrase (due to structural similarity with fluoroquinolones).

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of the scaffold is tightly controlled by substituents at three key positions.

SAR_Analysis Core Pyridazino[4,5-b]indole Scaffold Pos1 Position 1 (Cl/hydrazide) Determinant of Potency Core->Pos1 Nucleophilic Substitution Pos4 Position 4 (Phenyl) Hydrophobic Pocket Binding Core->Pos4 Lipophilic Interaction Pos5 Position 5 (Indole NH) H-Bond Donor Core->Pos5 Receptor Anchoring Kinase Selectivity Kinase Selectivity Pos1->Kinase Selectivity Membrane Permeability Membrane Permeability Pos4->Membrane Permeability Solubility/Binding Solubility/Binding Pos5->Solubility/Binding

Caption: SAR map highlighting the functional roles of the C1, C4, and N5 positions in biological interaction.

  • Zone 1 (C1-Chlorine): The "warhead" attachment site. Displacement with bulky amines increases kinase selectivity but may reduce permeability. Hydrazide linkers improve anticancer potency.

  • Zone 2 (C4-Phenyl): Essential for hydrophobic anchoring. Substitution on this phenyl ring (e.g., 4-F, 4-OMe) fine-tunes potency. Electron-withdrawing groups (F, Cl) often enhance metabolic stability.

  • Zone 3 (N5-Indole Nitrogen): Alkylation (e.g., N-Methyl) often abolishes H-bonding capability, reducing potency against kinases that require a hinge binder, but may improve pharmacokinetic profile (solubility).

Experimental Protocols

Protocol: Nucleophilic Substitution of 1-Chloro

To generate biologically active libraries (e.g., for kinase screening):

  • Dissolve 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (1 eq) in anhydrous ethanol or dioxane.

  • Add the appropriate amine or hydrazine (2–3 eq).

  • Catalyst: If the nucleophile is weak, add a catalytic amount of acetic acid or use

    
     as a base.
    
  • Reflux for 4–12 hours. Monitor by TLC (the chloro compound is less polar than the amino product).

  • Cool and filter the precipitate. Recrystallize from DMF/Ethanol.

Protocol: PI3K Kinase Assay

Reagents: Recombinant PI3K


, PIP2 substrate, ATP, ADP-Glo™ Reagent.
  • Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilute compounds in kinase buffer (50 mM HEPES pH 7.5, 3 mM

    
    , 1 mM EGTA, 0.03% CHAPS).
    
  • Incubate enzyme (PI3K) with compound for 15 min at room temperature.

  • Initiate reaction by adding ATP (10 µM) and PIP2 substrate (50 µM).

  • Incubate for 60 min at room temperature.

  • Add ADP-Glo™ reagent to terminate reaction and deplete remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP -> Luciferase signal.

  • Measure luminescence. Calculate

    
     using non-linear regression.
    
Protocol: Antimicrobial MIC (Broth Microdilution)

Standard: CLSI M07-A10.

  • Inoculum: Prepare bacterial suspension (S. aureus ATCC 29213) adjusted to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Plate Prep: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the test compound (Range: 0.5 – 256 µg/mL).

  • Controls: Positive control (Ciprofloxacin), Negative control (DMSO/Broth only).

  • Incubation: 37°C for 16–20 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually as the lowest concentration preventing visible turbidity.

Future Outlook

The 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole scaffold is currently underutilized relative to its potential. Future development should focus on:

  • PROTAC Design: Utilizing the C1 position to attach linkers for E3 ligase recruitment, degrading specific kinases rather than just inhibiting them.

  • Isosteric Replacement: Replacing the C4-phenyl with heteroaromatics (pyridine, thiophene) to improve aqueous solubility without compromising hydrophobic binding.

  • CNS Targeting: Optimizing the logP (aiming for 2.0–3.5) to enhance blood-brain barrier penetration for neurodegenerative applications (DYRK1A inhibition).

References

  • Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Source: Journal of Medicinal Chemistry, 1991. URL:[Link]

  • Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor. Source: RSC Advances, 2020. URL:[Link]

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Source: Bioorganic & Medicinal Chemistry Letters, 2014. URL:[Link]

  • Synthetic strategies of pyridazino[4,5-b]indoles. Source: Arkivoc, 2023.[2] URL:[Link]

  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Source: Turkish Journal of Chemistry, 2010. URL:[Link]

Sources

Foundational

Structure-activity relationship (SAR) of phenyl-substituted pyridazino-indoles

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenyl-Substituted Pyridazino-Indoles For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Phenyl-Substituted Pyridazino-Indoles

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Pyridazino-Indole Scaffold

The Emergence of a Privileged Heterocyclic System

The fusion of pyridazine and indole rings creates the pyridazino-indole scaffold, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. This tricyclic system is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities. The pyridazino-indole core can be seen as a bioisostere of other important carboline systems, which are known to have profound effects on the central nervous system and other physiological processes.

The therapeutic potential of pyridazino-indole derivatives is broad, with published studies demonstrating their efficacy as anticonvulsants, anticancer agents, anti-inflammatory compounds, antituberculars, and cardiotonic agents.[1][2][3][4][5][6] The versatility of this scaffold lies in its rigid structure, which provides a defined orientation for substituent groups to interact with target proteins, and its rich electronic properties, which allow for a variety of intermolecular interactions.

Scope of this Technical Guide

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of phenyl-substituted pyridazino-indoles. It is intended for researchers, scientists, and drug development professionals who are interested in the design and synthesis of novel therapeutic agents based on this scaffold. The guide will delve into the core chemical architecture, general synthetic strategies, and a detailed analysis of the SAR across different therapeutic areas. Furthermore, it will provide illustrative experimental protocols for the synthesis and biological evaluation of these compounds.

Core Chemical Architecture and Synthetic Strategies

Isomeric Variations of the Pyridazino-Indole Core

The pyridazino-indole system can exist in several isomeric forms depending on the points of fusion between the pyridazine and indole rings. The most commonly studied isomers are the pyridazino[4,5-b]indoles and pyridazino[4,3-b]indoles. The numbering of the atoms in these ring systems is crucial for understanding and communicating the SAR data.

Caption: Common isomeric cores of pyridazino-indoles.

General Synthetic Pathways

The synthesis of the pyridazino-indole scaffold can be achieved through various synthetic routes, often starting from appropriately substituted indoles. The choice of synthetic strategy depends on the desired substitution pattern and the specific isomeric core.

One of the classical methods for constructing the indole ring system is the Fischer indole synthesis. This can be adapted to prepare precursors for pyridazino-indoles. For instance, the reaction of a substituted phenylhydrazine with an appropriate keto-ester can lead to an indole-2-carboxylate, which can then be further elaborated to form the pyridazine ring.[7]

A common and versatile method involves the use of ethyl indole-2-carboxylates as starting materials. These can be formylated or acylated at the 3-position, followed by cyclization with hydrazine or a substituted hydrazine to yield the pyridazino[4,5-b]indol-4-one core.[7][8]

G start Ethyl Indole-2-carboxylate step1 Vilsmeier-Haack or Friedel-Crafts Acylation at C3 start->step1 step2 Cyclization with Hydrazine step1->step2 end Pyridazino[4,5-b]indol-4-one step2->end

Caption: General workflow for synthesis from indole-2-carboxylates.

Modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have also been employed to construct the pyridazino-indole scaffold, allowing for greater diversity in the substitution patterns.

Structure-Activity Relationship (SAR) Analysis across Therapeutic Areas

The biological activity of phenyl-substituted pyridazino-indoles is highly dependent on the nature and position of substituents on both the phenyl ring and the indole moiety.

Anticonvulsant Activity: Targeting the Benzodiazepine Receptor

A significant amount of research has focused on the development of pyridazino-indoles as ligands for the central benzodiazepine receptor (BZR), a modulatory site on the GABAA receptor.[1]

The substitution on the N2-phenyl ring plays a critical role in the affinity for the BZR and the resulting pharmacological profile.

Substituent at N2-Phenyl RingPositionEffect on BZR AffinityAnticonvulsant ActivityReference
Chloro4'HighPotent[1]
Bromo4'HighPotent[1]
Nitro4'ModerateModerate[1]
Methyl4'LowWeak[1]
Methoxy4'LowWeak[1]

Table 1: SAR of N2-Phenyl Substitution on Anticonvulsant Activity.

Generally, electron-withdrawing groups at the 4'-position of the phenyl ring, such as halogens, are favorable for high BZR affinity and potent anticonvulsant activity. In contrast, electron-donating groups tend to decrease activity.

Substitution on the indole nitrogen (N5) also modulates the activity. Small alkyl groups, such as methyl, are often well-tolerated or can even enhance activity. For example, 2-(4-chlorophenyl)-5-methyl-2,5-dihydropyridazino[4,3-b]indol-3(3H)-one showed significant anticonvulsant effects.[1]

Anticancer Activity: Diverse Mechanisms of Action

Phenyl-substituted pyridazino-indoles have emerged as promising anticancer agents, acting through various mechanisms.

Certain pyridazino[4,5-b]indol-4-ones have been identified as inhibitors of phosphoinositide 3-kinase (PI3K) and dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), both of which are implicated in cancer progression.[2][9] For instance, furan-2-yl and pyridin-4-yl substituted pyridazino[4,5-b]indol-4-ones have shown submicromolar IC50 values against DYRK1A.[9]

Many derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. For example, certain hydrazide-based pyridazino[4,5-b]indol-4-ones exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the low micromolar range.[2]

Compound SeriesCancer Cell LineKey SAR FindingsReference
Hydrazide-based pyridazino[4,5-b]indol-4-onesMCF-7 (Breast)Specific hydrazide moieties enhance potency.[2]
Pyridazino[4,5-b]indol-4-ones with 1,2,3-triazolylmethyl unitsVariousThe nature of the substituent on the triazole ring influences activity.[2]

Table 2: SAR of Phenyl-Substituted Pyridazino-Indoles as Anticancer Agents.

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

The anti-inflammatory properties of pyridazino-indoles have also been explored, with some derivatives showing promising activity.

Pyridazinone derivatives bearing an indole moiety have been developed as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in the inflammatory cascade.[10] The 4-(5-methoxy-1H-indol-3-yl)-6-methylpyridazin-3(2H)-one was identified as a promising PDE4B inhibitor.[10]

Some pyridazino-indoles have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α.[11]

Other Notable Biological Activities

A series of 3-amino-4-arylpyridazino[4,3-b]indoles were identified as inhibitors of Mycobacterium tuberculosis.[3][5] Many of these compounds also exhibited inhibitory activity against monoamine oxidase, suggesting a potential dual mechanism of action.[3][5]

Certain pyridazino[4,5-b]indole derivatives have been investigated for their cardiovascular effects, including positive inotropic (cardiotonic) and antiplatelet aggregation activities.[6] Some compounds have also been reported to have antihypertensive properties.[2][4]

Experimental Protocols

General Synthesis of a Phenyl-Substituted Pyridazino[4,5-b]indol-4-one

This protocol is a generalized procedure based on the cyclization of a 3-acyl-indole-2-carboxylate.

  • Acylation of Indole-2-carboxylate: To a solution of ethyl 5-substituted-1H-indole-2-carboxylate (1 eq.) in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., AlCl3, 1.2 eq.) at 0 °C.

  • Slowly add the desired phenylacetyl chloride (1.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the resulting 3-phenylacetyl-indole-2-carboxylate by column chromatography.

  • Cyclization: Dissolve the purified product (1 eq.) in ethanol.

  • Add hydrazine hydrate (5-10 eq.) and reflux the mixture for 6-12 hours.

  • Cool the reaction mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum to obtain the desired phenyl-substituted pyridazino[4,5-b]indol-4-one.

In Vitro Anticonvulsant Activity Assay: [3H]flunitrazepam Binding Assay

This assay determines the affinity of the test compounds for the benzodiazepine receptor.

  • Membrane Preparation: Prepare a crude synaptosomal membrane fraction from rat cerebral cortex.

  • Binding Assay: In a final volume of 1 mL of buffer, incubate the membrane preparation with 1 nM [3H]flunitrazepam and various concentrations of the test compound.

  • Incubate for 60 minutes at 0-4 °C.

  • Terminate the incubation by rapid filtration through glass fiber filters.

  • Wash the filters three times with ice-cold buffer.

  • Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]flunitrazepam).

In Vitro Anticancer Activity Assay: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is used to assess cell viability and proliferation.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the IC50 value (the concentration of the test compound that causes 50% inhibition of cell growth).

Conclusion and Future Perspectives

The phenyl-substituted pyridazino-indole scaffold has proven to be a highly fruitful template for the discovery of novel therapeutic agents with a wide array of biological activities. The SAR studies summarized in this guide highlight the critical role of the substitution pattern on both the phenyl ring and the indole nucleus in determining the potency and selectivity of these compounds.

Future research in this area will likely focus on:

  • Rational Drug Design: Utilizing computational modeling and docking studies to design more potent and selective inhibitors for specific targets.

  • Exploration of New Therapeutic Areas: Investigating the potential of these compounds in other diseases, such as neurodegenerative disorders and viral infections.

  • Development of Drug Delivery Systems: Improving the pharmacokinetic properties of promising lead compounds to enhance their clinical translatability.

  • Combinatorial Chemistry Approaches: Generating large libraries of pyridazino-indole derivatives to accelerate the discovery of new hits.

The continued exploration of the chemical space around the pyridazino-indole core holds great promise for the development of next-generation therapeutics to address unmet medical needs.

References

  • Guccione, S., et al. (Year). Structure-activity relationships of 2-aryl-2,5-dihydropyridazino [4,3-b]indol-3(3H)-ones at the benzodiazepine receptor. Journal of Medicinal Chemistry. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 27(9), 2899. [Link]

  • Verma, A., et al. (2021). Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives. Molecules, 26(16), 4814. [Link]

  • Velezheva, V. S., et al. (2004). Novel Pyridazino[4,3-b]indoles with Dual Inhibitory Activity against Mycobacterium tuberculosis and Monoamine Oxidase. Journal of Medicinal Chemistry, 47(11), 2833-2841. [Link]

  • Enguer, S., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. European Journal of Medicinal Chemistry, 86, 451-461. [Link]

  • Fathalla, O. A., et al. (Year). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. Molecules. [Link]

  • Velezheva, V. S., et al. (2004). Novel pyridazino[4,3-b]indoles with dual inhibitory activity against Mycobacterium tuberculosis and monoamine oxidase. PubMed. [Link]

  • Monge, A., et al. (1993). New pyridazino[4,5-b]indole derivatives with inodilator and antiaggregatory activities. Arzneimittelforschung, 43(11), 1175-1180. [Link]

  • Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]

  • Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. [Link]

  • Lancelot, J. C., et al. (2021). Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. RSC Medicinal Chemistry, 12(3), 423-431. [Link]

  • Rodríguez-Sanz, A., et al. (2015). Synthesis and biological evaluation of pyridazino[1',6':1,2]pyrido[3,4-b]indolinium and pyridazino[1,6-a]benzimidazolium salts as anti-inflammatory agents. European Journal of Medicinal Chemistry, 93, 83-92. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Physicochemical Characterization of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

For Researchers, Scientists, and Drug Development Professionals Introduction The pyridazino[4,5-b]indole scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to its str...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazino[4,5-b]indole scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to its structural relationship to β-carbolines and its diverse pharmacological activities. These activities include potential as anticancer, antihypertensive, and anti-inflammatory agents. This guide focuses on a specific derivative, 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, providing a comprehensive overview of its fundamental molecular and physicochemical properties. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a summary of its known attributes and a detailed methodological guide for its empirical characterization in a laboratory setting.

Molecular and Elemental Composition

The fundamental identity of a chemical compound is established by its molecular formula and corresponding molecular weight. For 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, these have been determined as follows.

Based on its chemical structure, the molecular formula of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is C₁₆H₁₀ClN₃. This formula is derived from the fusion of an indole ring, a pyridazine ring, and the addition of a phenyl group and a chlorine atom.

The molecular weight is a critical parameter for many analytical and experimental procedures. The calculated molecular weight for C₁₆H₁₀ClN₃ is 279.72 g/mol [1].

PropertyValueSource
Molecular Formula C₁₆H₁₀ClN₃[1]
Molecular Weight 279.72 g/mol [1]
CAS Number 83749-78-4[1]

Physicochemical Characterization: A Methodological Approach

The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This section provides detailed, field-proven protocols for the experimental determination of key physicochemical parameters for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole.

Melting Point Determination

The melting point is a fundamental indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad melting range often indicates the presence of impurities.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: A small amount of the crystalline 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is finely ground to a powder.

  • Capillary Loading: The powdered sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected melting point.

  • Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

MeltingPoint_Workflow A Grind Sample to Fine Powder B Pack into Capillary Tube A->B Ensure uniform packing C Place in Melting Point Apparatus B->C D Heat Slowly and Observe C->D 1-2 °C/min ramp rate E Record Melting Range D->E Note T_start and T_end

Solubility Determination

Aqueous solubility is a critical factor for drug absorption and formulation. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Preparation of Saturated Solution: An excess amount of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is added to a known volume of a buffered aqueous solution at a specific pH (e.g., pH 7.4 to mimic physiological conditions).

  • Equilibration: The mixture is agitated in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Caption: Shake-Flask Solubility Determination Workflow.

Solubility_Workflow A Add Excess Compound to Buffer B Agitate to Equilibrium (24-48h) A->B Constant Temperature C Separate Solid and Liquid Phases B->C Centrifugation/Filtration D Quantify Concentration of Solute C->D HPLC or UV-Vis E Calculate Solubility D->E

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a nitrogen-containing heterocyclic compound like 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, the pKa values indicate the extent of protonation at different pH values, which significantly affects its solubility, permeability, and receptor interactions. Potentiometric titration is a common and accurate method for pKa determination.

Experimental Protocol: Potentiometric Titration for pKa Determination

  • Sample Preparation: A precise amount of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

  • Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise increments.

  • Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the curve or by analyzing the derivative of the titration curve.

Caption: Logical Flow for pKa Determination via Titration.

pKa_Workflow A Dissolve Compound in Solvent B Titrate with Standard Acid/Base A->B C Record pH vs. Titrant Volume B->C D Plot Titration Curve C->D E Determine Inflection Point(s) D->E F Calculate pKa Value(s) E->F

Spectroscopic Characteristics

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, the following characteristic signals would be expected:

  • ¹H NMR:

    • Aromatic protons of the indole and phenyl rings would appear in the downfield region (typically δ 7.0-8.5 ppm).

    • The N-H proton of the indole ring would likely appear as a broad singlet at a downfield chemical shift.

    • The specific coupling patterns (e.g., doublets, triplets, multiplets) of the aromatic protons would provide information about their relative positions.

  • ¹³C NMR:

    • Aromatic carbons would resonate in the range of δ 110-150 ppm.

    • The number of distinct carbon signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, key expected absorptions include:

  • N-H stretch: A sharp to moderately broad band around 3300-3500 cm⁻¹ corresponding to the indole N-H group.

  • C=N and C=C stretching: Bands in the 1500-1650 cm⁻¹ region due to the aromatic rings and the pyridazine moiety.

  • C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

  • C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, corresponding to the carbon-chlorine bond.

Conclusion

This technical guide provides a foundational understanding of the molecular and key physicochemical characteristics of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole. While specific experimental data for this compound remains to be fully reported in the scientific literature, the detailed protocols outlined herein offer a robust framework for its comprehensive characterization. The determination of these properties is a critical step in the evaluation of this and similar compounds for their potential as therapeutic agents.

References

Sources

Protocols & Analytical Methods

Method

Efficient Synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole: A Detailed Guide for Medicinal Chemists

Introduction: The Significance of the Pyridazino[4,5-b]indole Scaffold The pyridazino[4,5-b]indole core represents a class of heterocyclic compounds of significant interest to the pharmaceutical and drug development sect...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridazino[4,5-b]indole Scaffold

The pyridazino[4,5-b]indole core represents a class of heterocyclic compounds of significant interest to the pharmaceutical and drug development sectors. This scaffold is a bioisostere of β-carbolines and is present in a variety of molecules exhibiting a wide range of biological activities, including potential as anticancer, anti-inflammatory, and cardiovascular agents. Specifically, the target molecule, 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, serves as a versatile intermediate for the synthesis of novel drug candidates. The introduction of a chlorine atom at the 1-position provides a reactive handle for further functionalization through nucleophilic substitution reactions, allowing for the exploration of a diverse chemical space and the optimization of pharmacological properties.

This document provides a comprehensive guide to the efficient synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, detailing two key stages: the construction of the pyridazinone-fused indole core and its subsequent chlorination. The protocols are designed to be robust and scalable, offering researchers a reliable pathway to this valuable synthetic intermediate.

Synthetic Strategy Overview

The most efficient and logical synthetic route to 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole involves a two-step sequence starting from the readily accessible 2-benzoyl-1H-indole-3-carboxylic acid.

Step 1: Synthesis of 4-phenyl-5H-pyridazino[4,5-b]indol-1(2H)-one. This step involves the cyclocondensation of 2-benzoyl-1H-indole-3-carboxylic acid with hydrazine hydrate. The reaction proceeds through the formation of an acylhydrazide intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable pyridazinone ring fused to the indole core.

Step 2: Chlorination of 4-phenyl-5H-pyridazino[4,5-b]indol-1(2H)-one. The pyridazinone from Step 1 is then subjected to chlorination to yield the final product. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, effectively converting the lactam functionality into the desired 1-chloro derivative.

The overall synthetic workflow is depicted in the following diagram:

Synthetic Workflow A 2-Benzoyl-1H-indole-3-carboxylic Acid B 4-Phenyl-5H-pyridazino[4,5-b]indol-1(2H)-one A->B Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol, Reflux C 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole B->C Phosphorus Oxychloride (POCl₃) Reflux

Caption: Overall synthetic route to 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole.

Part 1: Synthesis of 4-phenyl-5H-pyridazino[4,5-b]indol-1(2H)-one

Rationale and Mechanistic Insights

The formation of the pyridazinone ring through the reaction of a 1,2-dicarbonyl compound or its equivalent with hydrazine is a classic and reliable method in heterocyclic chemistry. In this protocol, the 2-benzoyl and 3-carboxylic acid functionalities on the indole ring serve as the 1,4-dicarbonyl equivalent necessary for the formation of the six-membered pyridazinone ring. The reaction is typically carried out in a protic solvent like ethanol at elevated temperatures to facilitate both the initial nucleophilic attack of hydrazine and the subsequent dehydration step.

Experimental Protocol

Materials:

  • 2-Benzoyl-1H-indole-3-carboxylic acid

  • Hydrazine hydrate (80% solution in water)

  • Ethanol (absolute)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Büchner funnel and filter paper

Procedure:

  • To a 250 mL round-bottom flask, add 2-benzoyl-1H-indole-3-carboxylic acid (10.0 g, 37.7 mmol).

  • Add 150 mL of absolute ethanol to the flask and stir the suspension.

  • Slowly add hydrazine hydrate (5.7 mL, 113.1 mmol, 3.0 equivalents) to the stirred suspension at room temperature.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Maintain the reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (Eluent: Ethyl acetate/Hexane 7:3).

  • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Cool the mixture further in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold ethanol (2 x 30 mL) and then with diethyl ether (2 x 30 mL).

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Results and Data
ParameterExpected Value
Product 4-phenyl-5H-pyridazino[4,5-b]indol-1(2H)-one
Appearance Off-white to pale yellow solid
Yield 85-92%
Melting Point >300 °C
Purity (by HPLC) >98%

Part 2: Synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Rationale and Mechanistic Insights

The conversion of a lactam (cyclic amide) to a chloro-derivative is a crucial transformation in the synthesis of many heterocyclic compounds. Phosphorus oxychloride (POCl₃) is a powerful chlorinating and dehydrating agent widely used for this purpose. The mechanism is believed to involve the initial phosphorylation of the lactam oxygen, forming a highly reactive intermediate. Subsequent nucleophilic attack by a chloride ion leads to the displacement of the phosphate group and the formation of the desired chloro-substituted heterocycle.[1][2] This reaction is typically performed by heating the substrate in excess POCl₃, which often serves as both the reagent and the solvent.

Chlorination Mechanism cluster_0 Phosphorylation cluster_1 Nucleophilic Substitution A Pyridazinone C Phosphorylated Intermediate A->C Nucleophilic attack B POCl₃ E 1-Chloro-pyridazinoindole C->E SNAr D Chloride Ion (Cl⁻)

Caption: Simplified mechanism of chlorination using POCl₃.

Experimental Protocol

Materials:

  • 4-phenyl-5H-pyridazino[4,5-b]indol-1(2H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser and drying tube (filled with CaCl₂)

  • Heating mantle and magnetic stirrer

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, place 4-phenyl-5H-pyridazino[4,5-b]indol-1(2H)-one (5.0 g, 19.1 mmol).

  • In a well-ventilated fume hood, carefully add phosphorus oxychloride (50 mL) to the flask.

  • Stir the mixture and heat it to reflux (approximately 105-110 °C) using a heating mantle.

  • Maintain the reflux for 4-6 hours, monitoring the reaction by TLC (Eluent: Ethyl acetate/Hexane 1:1). The reaction mixture should become a clear solution.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Carefully and slowly pour the cooled reaction mixture onto a large beaker containing 500 g of crushed ice with constant stirring. This step is highly exothermic and should be performed with caution in a fume hood.

  • A precipitate will form. Continue stirring until all the ice has melted.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious of gas evolution.

  • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Combine the organic extracts and wash with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford the pure product.

Expected Results and Data
ParameterExpected Value
Product 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole
Appearance Light yellow to brown solid
Yield 75-85%
Melting Point Varies based on purity
Purity (by HPLC) >97%

Safety and Handling Precautions

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. All manipulations should be carried out in a fume hood, and appropriate PPE (gloves, safety glasses, lab coat) must be worn. Ensure all glassware is dry before use. The quenching of the reaction mixture with ice water is highly exothermic and should be done slowly and with caution.

Conclusion

The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the preparation of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, a key intermediate for the development of novel therapeutic agents. By following these step-by-step procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound in good yield and high purity. The methodologies are based on well-established chemical transformations, ensuring their reproducibility and scalability for various research and development needs.

References

  • Aki, O., et al. (1972). Vilsmeier-Haack Reaction of Lactams. I. Reaction of Benzolactams. Chemical & Pharmaceutical Bulletin, 20(6), 1325-1327.
  • El-Gendy, A. A., et al. (2009). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 37, 214-226.[3]

  • Farghaly, A. R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949.[4]

  • Kaslow, C. E., & Lauer, W. M. (1947). 2-Chlorolepidine. Organic Syntheses, 27, 16.[5]

  • Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029.[6]

  • Nasr, M. N., et al. (2007).
  • Pinto, M. F., et al. (2000). N-Acyl- and N-Alkoxycarbonylaminophthalimides as Acid Partners in the Mitsunobu Reaction. A New Route to 1,1-Disubstituted Hydrazines. The Journal of Organic Chemistry, 65(14), 4370-4374.[7]

  • Saleem, M., et al. (2024). A Practical and Scalable Synthesis of Acyl Hydrazides from Carboxylic Acids and Hydrazine. Organic Letters, 26(10), 2039-2044.[7]

  • Schulte, K. E., et al. (1965). Die Vilsmeier-Haack-Reaktion bei Pyrrolonen. Angewandte Chemie International Edition in English, 4(12), 1081-1082.
  • Siddiqui, N., et al. (2008). Synthesis, anticonvulsant and toxicity evaluation of 2-(1H-indol-3-yl)acetyl-N-(substituted phenyl)hydrazine carbothioamides and their related heterocyclic derivatives. Acta Pharmaceutica, 58(4), 445-454.[8]

  • Wang, L., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4498-4508.[9]

  • Zhungietu, G. I., et al. (1982). Synthesis of 5H-pyridazino[4,5-b]indol-1-ones. Chemistry of Heterocyclic Compounds, 18(5), 527-529.

Sources

Application

Application Note & Protocol: Optimized Chlorination of 4-phenyl-5H-pyridazino[4,5-b]indole

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide to the optimized chlorination of 4-phenyl-5H-pyridazino[4,5-b]indole, a heterocyclic scaffold of significant interest in m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the optimized chlorination of 4-phenyl-5H-pyridazino[4,5-b]indole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While the parent molecule and its derivatives have been explored for various biological activities, the introduction of a chlorine atom can profoundly modulate its physicochemical properties and pharmacological profile. This guide details a proposed, robust protocol for this specific transformation, grounded in established principles of electrophilic aromatic substitution on indole-containing systems. It covers the underlying reaction mechanism, a step-by-step experimental protocol, and a troubleshooting guide to facilitate optimization.

Introduction: The Significance of Halogenation in Drug Discovery

The pyridazino[4,5-b]indole ring system is a privileged scaffold in medicinal chemistry, with derivatives showing promise as anticancer, antimicrobial, and cardiotonic agents.[1][2] Halogenation, particularly chlorination, is a cornerstone strategy in drug design. The introduction of a chlorine atom can enhance a molecule's metabolic stability, improve its membrane permeability, and introduce new electronic interactions with biological targets, often leading to increased potency and a modified selectivity profile. Given that chlorinated pyridazinones have demonstrated utility as anti-cancer agents, the targeted chlorination of the 4-phenyl-5H-pyridazino[4,5-b]indole scaffold is a logical step towards novel therapeutic candidates.[3][4] This document proposes a scientifically-grounded starting point for this synthetic transformation.

Mechanistic Rationale and Reagent Selection

The chlorination of 4-phenyl-5H-pyridazino[4,5-b]indole is anticipated to proceed via an electrophilic aromatic substitution (EAS) mechanism. The indole nucleus is an electron-rich heteroaromatic system, making it susceptible to attack by electrophiles. The pyridazino portion, being π-deficient, is less likely to undergo electrophilic substitution. The key challenge is to achieve regioselective chlorination on the indole ring system.

The Electrophilic Aromatic Substitution (EAS) Pathway

The general mechanism involves the generation of a potent electrophile (Cl⁺ or a polarized chlorine species) which is then attacked by the π-electron system of the indole ring. This forms a resonance-stabilized carbocation intermediate known as a sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding the chlorinated product.[5]

Choice of Chlorinating Agent

Several reagents can be employed for the chlorination of aromatic and heteroaromatic compounds. The selection of an appropriate agent is critical for controlling reactivity and minimizing side-product formation.

  • N-Chlorosuccinimide (NCS): This is often the reagent of choice for the chlorination of indoles due to its moderate reactivity, ease of handling, and generally high yields. It provides a source of electrophilic chlorine, particularly in the presence of an acid catalyst or in a polar aprotic solvent.

  • Sulfuryl Chloride (SO₂Cl₂): A more powerful chlorinating agent, it can sometimes lead to over-chlorination or side reactions if not carefully controlled.

  • Phosphorus Oxychloride (POCl₃): While used in some heterocyclic syntheses, its primary role is often in Vilsmeier-Haack type formylations rather than direct chlorination of an existing scaffold.[1][6]

  • Molecular Chlorine (Cl₂): Highly reactive and difficult to handle in a laboratory setting, it often requires a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃) and can lead to a lack of selectivity.

For the 4-phenyl-5H-pyridazino[4,5-b]indole scaffold, N-Chlorosuccinimide (NCS) is proposed as the optimal starting reagent due to its proven efficacy with indole systems and its more controllable reactivity profile.

Experimental Workflow and Protocol

This section details a proposed protocol for the chlorination of 4-phenyl-5H-pyridazino[4,5-b]indole. Researchers should treat this as a starting point and may need to optimize conditions based on their experimental observations.

Overall Experimental Workflow

The process begins with the dissolution of the starting material, followed by the controlled addition of the chlorinating agent. The reaction is monitored until completion, after which it is quenched and the crude product is isolated via extraction. Final purification is achieved through column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve Substrate in DMF cool Cool to 0 °C dissolve->cool add_ncs Add NCS Solution Dropwise cool->add_ncs stir Stir at 0 °C to RT add_ncs->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry Organic Layer (Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography characterize Characterize Product (NMR, MS) chromatography->characterize

Caption: Experimental workflow for the chlorination reaction.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 4-phenyl-5H-pyridazino[4,5-b]indole (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-phenyl-5H-pyridazino[4,5-b]indole (e.g., 259 mg, 1.0 mmol).

  • Dissolution: Add anhydrous DMF (e.g., 10 mL) and stir until the starting material is fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve NCS (147 mg, 1.1 mmol) in anhydrous DMF (5 mL). Add this solution dropwise to the cooled reaction mixture over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material is consumed (a typical mobile phase for TLC could be Hexane:EtOAc 7:3).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow addition of saturated aqueous sodium thiosulfate solution (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and add deionized water (50 mL) and ethyl acetate (50 mL). Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure chlorinated product, such as 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole.[7]

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Data Presentation and Expected Outcomes

The following tables summarize the proposed reaction conditions and provide a template for expected results.

Table 1: Proposed Reaction Parameters
ParameterValue/ReagentRationale
Substrate4-phenyl-5H-pyridazino[4,5-b]indoleThe target molecule for chlorination.
Chlorinating AgentN-Chlorosuccinimide (NCS)Provides a mild, electrophilic source of chlorine suitable for indole systems.
Stoichiometry1.1 equivalents of NCSA slight excess ensures complete consumption of the starting material.
SolventAnhydrous DMFA polar aprotic solvent that facilitates the reaction and dissolves reagents.
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction, followed by warming to drive it to completion.
Reaction Time1-4 hours (TLC monitored)Reaction time is variable and should be determined by empirical monitoring.
Table 2: Hypothetical Results (Target for Optimization)
MetricTarget ValueMethod of Analysis
Yield > 75%Gravimetric analysis after purification.
Purity > 98%HPLC, qNMR.
Structure Confirmed¹H NMR, ¹³C NMR, HRMS.

Visualizing the Chemical Transformation

Caption: Proposed chlorination of the target molecule.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction / Sluggish Reaction 1. Insufficiently reactive chlorinating agent.2. Low reaction temperature.1. Add a catalytic amount of an acid (e.g., silica gel, p-TsOH).2. Allow the reaction to run at a slightly elevated temperature (e.g., 40-50 °C).3. Consider a stronger chlorinating agent like SO₂Cl₂ with caution.
Formation of Multiple Products 1. Over-chlorination (dichlorination).2. Chlorination at an undesired position.1. Reduce the stoichiometry of NCS to 1.0 eq.2. Maintain a lower reaction temperature (0 °C) for the entire duration.3. Ensure slow, dropwise addition of NCS.
Low Yield 1. Incomplete reaction.2. Product decomposition during workup.3. Loss of product during purification.1. Increase reaction time or temperature slightly.2. Ensure the quenching and washing steps are performed without delay and at cool temperatures.3. Use a different solvent system for chromatography to improve separation.
Difficulty in Purification Product has similar polarity to starting material or byproducts (succinimide).1. Ensure the aqueous washes (especially NaHCO₃) are thorough to remove succinimide.2. Use a high-resolution silica gel or a different stationary phase for chromatography.

Conclusion

This application note provides a detailed and scientifically-justified protocol for the chlorination of 4-phenyl-5H-pyridazino[4,5-b]indole using N-Chlorosuccinimide. By explaining the mechanistic rationale and providing a clear, step-by-step guide, this document serves as a valuable resource for researchers in synthetic and medicinal chemistry. The provided protocol is a strong starting point that, with careful execution and potential minor optimization, should enable the efficient synthesis of the chlorinated target molecule for further investigation in drug discovery programs.

References

  • Lattmann, E., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. SAJ Cancer Science, 1(1). [Link: Available through ResearchGate][3][4]

  • ResearchGate. (n.d.). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. Retrieved from ResearchGate.[4]

  • Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949.[1][6]

  • Taherpour, A. A., et al. (2010). Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Asian Journal of Chemistry, 22(3), 1735-1740.
  • J-Global. (n.d.). Synthesis of 5H-pyridazino[4,5-b]indoles and their benzofurane analogues utilizing an intramolecular Heck-type reaction.
  • ResearchGate. (n.d.). Synthesis of pyridazino[4,5-b]indole scaffolds. Reagents and conditions.
  • Gürsoy, E., & Capan, G. (2008). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry, 32(4), 437-448.
  • ResearchGate. (2023). (PDF) Synthetic strategies of pyridazino[4,5-b]indoles. Retrieved from ResearchGate.[1]

  • Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry, 34(10), 3023-3029.[2]

  • Gini, A., et al. (2019). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 15, 2306-2313.
  • Serafin, K., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1794-1823.
  • Sanna, C., et al. (2018). Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. Molecules, 23(11), 2977.
  • Panathur, N. R., et al. (2017). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Arkivoc, 2017(5), 233-247.

  • Lee, Y.-M., et al. (2011). Oxidation of chloride and subsequent chlorination of organic compounds by oxoiron(IV) porphyrin π-cation radicals.
  • Wang, T., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1859.
  • Al-Ostath, A., et al. (2023). Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy. RSC Medicinal Chemistry, 14(10), 2005-2023.
  • Deborde, M., & von Gunten, U. (2008). Reactions of chlorine with inorganic and organic compounds during water treatment—Kinetics and mechanisms: A critical review.
  • Garber, K. (2017, April 27). EAS: Chlorination [Video]. YouTube.[5]

  • BLDpharm. (n.d.). 83749-78-4|1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole. Retrieved from BLDpharm.[7]

  • Patil, D. B. (2019). Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical sudies of the reaction mechanism.
  • St. Denis, M. (2021, May 19).

Sources

Method

Technical Guide: Strategic Functionalization of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Executive Summary & Strategic Analysis Target Molecule: 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole Core Scaffold: Pyridazino[4,5-b]indole (Tricyclic indole-fused pyridazine) Primary Application: Medicinal Chemistry (Ki...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole Core Scaffold: Pyridazino[4,5-b]indole (Tricyclic indole-fused pyridazine) Primary Application: Medicinal Chemistry (Kinase Inhibitors: DYRK1A, CDK5, VEGFR-2; TSPO Ligands; DNA Intercalators).

The 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole scaffold represents a "privileged structure" in drug discovery. Its planar tricyclic architecture mimics the adenosine triphosphate (ATP) purine core, making it a potent scaffold for kinase inhibition. The presence of the 4-phenyl group adds lipophilicity and steric bulk that can enhance selectivity for specific hydrophobic pockets (e.g., the gatekeeper region of kinases).

Reactivity Roadmap

The molecule presents two distinct orthogonal handles for functionalization:

  • C1-Chloro Position (Electrophilic): The adjacent nitrogen atoms in the pyridazine ring render the C1 position highly electron-deficient. It is exceptionally reactive toward Nucleophilic Aromatic Substitution (

    
    ) and Palladium-catalyzed cross-coupling.
    
  • N5-Indole Nitrogen (Nucleophilic): The pyrrole-like NH is acidic (

    
    ) and can be deprotonated for alkylation or arylation, allowing for modulation of solubility and pharmacokinetic properties.
    

ReactivityMap Core 1-Chloro-4-phenyl- 5H-pyridazino[4,5-b]indole C1_Node C1-Position (Electrophilic) Core->C1_Node N5_Node N5-Position (Nucleophilic) Core->N5_Node SNAr SNAr (Amines/OR/SR) Target: Kinase Hinge Binder C1_Node->SNAr Suzuki Pd-Coupling (Suzuki/Sonogashira) Target: Biaryl Extension C1_Node->Suzuki Alkylation N-Alkylation (R-X, Base) Target: Solubility/ADME N5_Node->Alkylation Protection N-Protection (Boc/Tos) Target: Regiocontrol N5_Node->Protection

Figure 1: Orthogonal reactivity map of the pyridazino[4,5-b]indole scaffold.

Protocol A: C1-Functionalization via Nucleophilic Aromatic Substitution ( )

Objective: Installation of amine motifs (primary/secondary) to generate kinase-active amino-pyridazinoindoles. Mechanism: Addition-Elimination. The electron-poor pyridazine ring facilitates the attack of the nucleophile, displacing the chloride.

Reagents & Conditions Matrix
ParameterStandard Conditions"Difficult" Substrates (Steric Bulk)
Solvent Ethanol (EtOH) or n-Butanol (n-BuOH)N-Methyl-2-pyrrolidone (NMP) or DMF
Base Triethylamine (

) or DIPEA

or

Temperature Reflux (

)
Microwave (

)
Time 2 - 6 Hours15 - 45 Minutes (MW)
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (1.0 equiv) in anhydrous n-Butanol (0.1 M concentration).

  • Nucleophile Addition: Add the amine nucleophile (1.2 - 1.5 equiv). If the amine is available as a hydrochloride salt, add 2.5 equiv of DIPEA to liberate the free base.

  • Reaction: Heat the mixture to reflux (

    
    ) under an inert atmosphere (
    
    
    
    or Ar). Monitor via TLC (System: 5% MeOH in DCM). The starting material (
    
    
    ) should disappear, and a more polar fluorescent spot (
    
    
    ) should appear.
    • Note: If conversion is <50% after 4 hours, transfer to a microwave vial and irradiate at

      
       for 20 mins.
      
  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Often, the product precipitates directly upon cooling. Filter the solid and wash with cold EtOH and

      
      .
      
    • If no precipitate forms, concentrate the solvent to ~20% volume and dilute with water to induce precipitation.

  • Purification: Recrystallize from EtOH/DMF or purify via flash column chromatography (Gradient: 0

    
     10% MeOH in DCM).
    

Critical Insight: The 4-phenyl group provides steric bulk. While it does not block the C1 position, it may retard the rate of reaction for bulky nucleophiles (e.g., tert-butyl amine). In such cases, microwave irradiation is mandatory to overcome the activation energy barrier.

Protocol B: C1-Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Formation of


 bonds to extend the aromatic system (biaryl formation).
Challenge:  The free N5-H can poison Pd-catalysts or undergo competitive N-arylation.
Solution:  Use of a base-labile protecting group on N5 is recommended but not always strictly necessary if using mild bases.
Step-by-Step Procedure
  • Reagents: Combine 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
      (3.0 equiv) in a microwave vial.
    
  • Solvent System: Add a degassed mixture of 1,4-Dioxane : Water (4:1) .

  • Catalyst: Add

    
      (5 mol%). The bidentate ligand (dppf) prevents catalyst deactivation better than 
    
    
    
    in this nitrogen-rich system.
  • Reaction: Seal and heat at

    
     for 2-12 hours (or MW at 
    
    
    
    for 30 min).
  • Purification: Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over

    
    . Purify via silica gel chromatography.
    

Protocol C: N5-Functionalization (Indole Nitrogen Alkylation)

Objective: Tuning lipophilicity (


) or introducing targeting moieties.
Timing:  Can be performed before or after C1-functionalization. However, performing it before C1-

prevents side reactions if the C1-nucleophile also has an acidic proton.
Step-by-Step Procedure
  • Deprotonation: Dissolve the scaffold (1.0 equiv) in anhydrous DMF or THF at

    
    . Add NaH  (60% in oil, 1.2 equiv) portion-wise.
    
    • Observation: Evolution of

      
       gas and a color change (often to deep yellow/orange) indicates anion formation. Stir for 30 mins.
      
  • Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise (e.g., MeI, Benzyl Bromide, or functionalized linker).

  • Reaction: Allow to warm to room temperature and stir for 1-3 hours.

  • Quench: Carefully quench with ice-water.

  • Isolation: The product usually precipitates. Filter and wash with water/hexanes.

Troubleshooting & Decision Tree

DecisionTree Start Start: 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole Goal Desired Modification? Start->Goal C-N Bond (Amine) C-N Bond (Amine) Goal->C-N Bond (Amine) Kinase Hinge C-C Bond (Aryl) C-C Bond (Aryl) Goal->C-C Bond (Aryl) Pocket Extension Is Amine Bulky? Is Amine Bulky? C-N Bond (Amine)->Is Amine Bulky? Protect N5-H (Optional but Safer) Protect N5-H (Optional but Safer) C-C Bond (Aryl)->Protect N5-H (Optional but Safer) Standard SNAr (Reflux) Standard SNAr (Reflux) Is Amine Bulky?->Standard SNAr (Reflux) No (e.g., Aniline) Microwave SNAr or Buchwald Microwave SNAr or Buchwald Is Amine Bulky?->Microwave SNAr or Buchwald Yes (e.g., t-Bu-amine) Check LCMS Check LCMS Standard SNAr (Reflux)->Check LCMS Suzuki Coupling (Pd(dppf)Cl2) Suzuki Coupling (Pd(dppf)Cl2) Protect N5-H (Optional but Safer)->Suzuki Coupling (Pd(dppf)Cl2) Hydrolysis (OH product)? Hydrolysis (OH product)? Check LCMS->Hydrolysis (OH product)? Side Product Dry Solvents! Use Molecular Sieves Dry Solvents! Use Molecular Sieves Hydrolysis (OH product)?->Dry Solvents! Use Molecular Sieves

Figure 2: Experimental decision tree for selecting the optimal functionalization pathway.

Common Pitfalls
  • Hydrolysis of C1-Cl: In the presence of water and base, the C1-Cl can hydrolyze to the pyridazinone (C1=O) .

    • Fix: Use anhydrous solvents for

      
      . If using aqueous Suzuki conditions, ensure the reaction is fast (MW) to outcompete hydrolysis.
      
  • N5-Alkylation vs. C1-Substitution: When using strong bases for N5-alkylation, the C1-Cl is stable. However, if the C1-substituent is installed first (e.g., an amine), ensure the base used for N5-alkylation (NaH) doesn't deprotonate the C1-amine (if secondary).

References

  • Synthesis of Pyridazino[4,5-b]indoles: Farghaly, A.-R. A. H. "Synthetic strategies of pyridazino[4,5-b]indoles." Arkivoc, 2023 , part i, 1-31.

  • Kinase Inhibition (DYRK1A): Logé, C. et al. "Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors."[1] Bioorganic & Medicinal Chemistry Letters, 2014 , 24(22), 5314-5318.

  • VEGFR-2 Inhibition: Gangjee, A. et al. "Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines..."[2] Bioorganic & Medicinal Chemistry, 2013 , 21(7), 1857-1864. (Analogous chemistry on pyrimido-indole).

  • General Reactivity of Chloropyridazines: Haider, N. & Holzer, W. "Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole..." Molecules, 2004 , 9, 690-700.

Sources

Application

Solvent selection for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole biological assays

Application Note & Protocol Topic: A Systematic Approach to Solvent Selection for Biological Assays of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole Introduction The pyridazino[4,5-b]indole scaffold is a privileged hetero...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Systematic Approach to Solvent Selection for Biological Assays of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Introduction

The pyridazino[4,5-b]indole scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as inhibitors of phosphodiesterases, protein kinases like PI3K and VEGFR-2, and as anti-cancer agents.[1][2][3] A common challenge in the preclinical evaluation of these promising compounds is their characteristically low aqueous solubility, a direct consequence of their rigid, polycyclic, and often aromatic nature. The subject of this guide, 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, exemplifies this issue.

Inaccurate or suboptimal solvent selection can be a significant source of experimental artifact and irreproducibility. High concentrations of organic solvents can induce cytotoxicity, interfere with assay signaling, or even alter protein conformation, leading to misleading results.[4][5] This document provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to systematically select and validate an appropriate solvent system for in vitro biological assays involving 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole and other similarly challenging hydrophobic compounds. Our approach prioritizes scientific integrity by establishing a self-validating workflow that ensures the observed biological effects are attributable to the compound, not the solvent vehicle.

The Challenge: Physicochemical Properties & Solubility

The molecular structure of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (C₁₆H₁₀ClN₃) is predominantly rigid and hydrophobic. The fused indole and pyridazine rings, coupled with a phenyl substituent, create a planar system with limited hydrogen bonding capacity with water. Consequently, achieving the necessary stock concentrations (typically 10-50 mM) for serial dilution in aqueous assay media is impossible without an organic solvent.

Dimethyl sulfoxide (DMSO) is the most widely used solvent in cell-based assays due to its exceptional solvating power for a broad range of nonpolar molecules and its miscibility with aqueous culture media.[5] While other solvents like ethanol or methanol are sometimes used, DMSO is often the first choice for compounds of this class.[5][6] However, its use is not without consequence. DMSO can alter cell membrane permeability, induce cellular differentiation, and exhibit cytotoxicity at concentrations that are highly dependent on the cell type and exposure duration.[7][8][9] Therefore, empirical determination of the maximum tolerated solvent concentration is not just recommended; it is a prerequisite for generating reliable biological data.

A Systematic Workflow for Solvent Selection

We propose a three-stage workflow to systematically determine the optimal solvent and its working concentration. This process is designed to first establish solubility, then rule out solvent-induced cytotoxicity, and finally confirm the absence of assay-specific interference.

Solvent_Selection_Workflow cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Cytotoxicity Profiling cluster_2 Phase 3: Assay Compatibility cluster_3 Decision Solubility Step 1: Preliminary Solubility Test (Target: >10 mM Stock) Tolerance Step 2: Solvent Tolerance Assay (e.g., MTT or PrestoBlue) Solubility->Tolerance Solvent Identified Interference Step 3: Assay-Specific Interference Test (Vehicle vs. No-Solvent Control) Tolerance->Interference Max Tolerated Conc. Determined (e.g., <1% Viability Loss) Decision Select Optimal Solvent & Max Concentration Interference->Decision No Assay Interference Confirmed

Caption: Workflow for solvent selection and validation.

Protocol 1: Preliminary Solubility Assessment

Objective: To identify a suitable solvent for creating a high-concentration stock solution of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole.

Materials:

  • 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole powder

  • Candidate solvents: DMSO (cell culture grade), Ethanol (200 proof, anhydrous), Methanol, N,N-Dimethylformamide (DMF)

  • 2.0 mL microcentrifuge tubes

  • Vortex mixer and/or sonicator

Method:

  • Weigh approximately 1-2 mg of the compound into four separate microcentrifuge tubes.

  • To each tube, add a small, precise volume of one candidate solvent (e.g., 50 µL) to target a high concentration (e.g., >20 mM).

  • Vortex vigorously for 2 minutes. If the solid does not dissolve, sonicate for 10-15 minutes.

  • Visually inspect for complete dissolution. If particulates remain, add another small aliquot of solvent and repeat step 3.

  • Record the final concentration at which the compound is fully dissolved. The solvent that achieves the highest concentration with the least effort is the primary candidate. For pyridazino[4,5-b]indoles, DMSO is expected to be the most effective solvent.[2]

Data Presentation:

SolventTarget Conc. (mM)Visual ObservationEstimated Max. Solubility (mM)Notes
DMSO 50Completely dissolved >50 Primary Candidate
Ethanol50Particulates remain<20Requires heating/sonication
Methanol50Insoluble<5Not a suitable solvent
DMF50Completely dissolved>50Use with caution due to higher toxicity

Protocol 2: Solvent Tolerance & Cytotoxicity Assessment

Objective: To determine the maximum concentration of the selected solvent (e.g., DMSO) that does not significantly impact the viability of the target cell line(s). This is the most critical step for ensuring data integrity. We describe two common methods: the MTT assay, which measures metabolic activity, and the PrestoBlue assay, a faster, resazurin-based method.[10]

Method A: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of metabolically active cells.

Materials:

  • Target cells in culture (e.g., MCF-7, HepG2)

  • 96-well flat-bottom cell culture plates

  • Complete culture medium

  • DMSO, cell culture grade

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or 40% DMF in 2% acetic acid with 16% SDS)[13]

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Solvent Preparation: Prepare a 2X serial dilution of DMSO in complete culture medium. To achieve final concentrations of 2%, 1%, 0.5%, 0.25%, 0.125%, and 0.0625%, you would prepare 4%, 2%, 1%, 0.5%, 0.25%, and 0.125% solutions.

  • Treatment: Remove the old medium from the cells. Add 100 µL of the prepared DMSO dilutions to the appropriate wells (n=6-8 replicates per concentration). Include a "vehicle-free" control (medium only) and a "lysis" control (e.g., 1% Triton X-100) for 0% viability.

  • Incubation: Incubate the plate for the intended duration of your compound assay (e.g., 24, 48, or 72 hours). Longer exposure times often reveal cytotoxicity at lower solvent concentrations.[8]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[11][14]

  • Formazan Development: Incubate for 2-4 hours at 37°C. Purple formazan crystals should become visible in viable cells under a microscope.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if available.[11]

Method B: PrestoBlue (Resazurin) Cell Viability Assay

This assay uses the blue, cell-permeable compound resazurin, which is reduced by metabolically active cells to the red, highly fluorescent resorufin.[10][15] This method is generally faster and less toxic than the MTT assay.

Materials:

  • Identical to MTT assay, but replace MTT and solubilization solution with:

  • PrestoBlue™ Cell Viability Reagent[10]

Step-by-Step Protocol:

  • Seeding & Treatment: Follow steps 1-4 from the MTT protocol.

  • Reagent Addition: Add 10 µL of PrestoBlue™ reagent directly to each 100 µL well (a 1:10 ratio).[15]

  • Incubation: Incubate at 37°C for as little as 10 minutes up to 2 hours. The optimal time depends on the metabolic activity of the cell line.

  • Readout: Measure fluorescence (Excitation ~560 nm / Emission ~590 nm) or absorbance (570 nm, with a 600 nm reference) using a microplate reader.[10][15] Fluorescence is the more sensitive detection method.[10]

Data Analysis and Interpretation
  • Background Subtraction: Subtract the average absorbance/fluorescence value of the "medium only" wells from all other wells.

  • Normalization: Calculate cell viability as a percentage relative to the vehicle-free control cells (which represent 100% viability).

    • % Viability = (Abs_sample / Abs_control) * 100

  • Determine Maximum Tolerated Concentration: Plot % Viability vs. Solvent Concentration. The highest concentration that results in minimal loss of viability (e.g., >95%) is considered the maximum safe concentration for your experiments. For most cell lines, this is typically ≤0.5% DMSO.[5][7][16]

Example Data Table:

Final DMSO Conc. (%)Average Absorbance (570 nm)Std. Deviation% Cell ViabilityRecommendation
0 (Control)1.2540.08100%-
0.06251.2480.0799.5%Safe
0.1251.2610.09100.6%Safe
0.251.2330.0898.3%Safe
0.5 1.201 0.11 95.8% Maximum Recommended
1.01.0520.1583.9%Cytotoxic
2.00.6110.1248.7%Highly Cytotoxic

Protocol 3: Assay-Specific Interference Test

Objective: To confirm that the chosen solvent concentration does not interfere with the readout of the specific biological assay being performed (e.g., a kinase assay, reporter gene assay, etc.).

Causality: An organic solvent can interfere with an assay even if it is not cytotoxic. For example, in enzymatic assays, solvents can alter protein conformation or compete with substrates.[4][17] In fluorescence-based assays, solvents can cause quenching or have intrinsic fluorescence.

General Protocol:

  • Set up your specific biological assay (e.g., enzymatic, binding, etc.) according to its established protocol.

  • Include the following critical controls:

    • Positive Control: Assay components that yield a maximum signal.

    • Negative Control: Assay components that yield a baseline/background signal.

    • Vehicle Control: The positive control condition + the maximum tolerated solvent concentration (e.g., 0.5% DMSO) determined in Protocol 2.

  • Run the assay and acquire the data.

  • Analysis: Compare the signal from the Positive Control to the Vehicle Control . A statistically significant difference between these two indicates that the solvent itself is interfering with the assay readout. If no significant difference is observed, the solvent concentration is deemed compatible with the assay.

Conclusion and Best Practices

For a hydrophobic compound like 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, DMSO is the recommended starting solvent due to its superior solubilizing capacity for this chemical class.[2][5] The systematic workflow presented here demonstrates that a final concentration of up to 0.5% DMSO is generally well-tolerated by most cell lines , but this limit is not universal and must be empirically validated for each specific cell line and assay duration.[7][16]

Key Takeaways:

  • Always perform a solvent tolerance study for your specific cell line before initiating compound screening.

  • Maintain a consistent final solvent concentration across all wells in an assay plate, including the "untreated" or "zero compound" control, which should be a vehicle control.

  • For sensitive assays (e.g., enzymatic, fluorescence-based), always run an assay-specific interference test to rule out artifacts.

  • If DMSO proves problematic even at low concentrations, consider alternative solubilization strategies, though these are often more complex.[18]

By adhering to these protocols, researchers can significantly enhance the quality, reliability, and reproducibility of their biological data, ensuring that the observed effects are a true reflection of the compound's activity.

References

  • MTT Assay Protocol for Cell Viability and Prolifer
  • MTT assay protocol. (n.d.). Abcam.
  • PrestoBlue Cell Viability Reagent for Microplates Protocol. (n.d.). Thermo Fisher Scientific - US.
  • PrestoBlue and CyQUANT Direct Confirmation Assay for Cell Viability Protocol. (n.d.). Thermo Fisher Scientific - NG.
  • Cell Viability Assays - Assay Guidance Manual. (2013, May 1). NCBI Bookshelf.
  • MTT Cell Proliferation Assay. (n.d.).
  • PM-PD-SOP3.3 PrestoBlue assay for cell viability. (2024, September 19). Protocol.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • DMSO in cell based assays. (2025, January 16). Scientist Solutions.
  • Cell Viability and Proliferation Assay with PrestoBlue. (2024, July 25). YouTube.
  • What effects does DMSO have on cell assays? (2017, August 3). Quora.
  • Schematic representation of PrestoBlue assay protocol used to measure... (n.d.).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012, November 29). ACS Medicinal Chemistry Letters.
  • New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. (1991, October). PubMed.
  • New pyridazino[4,5-b]indole derivatives with inodilator and antiaggreg
  • A novel class of cardiotonic agents: synthesis and biological evaluation of pyridazino[4,5-b]indoles with cyclic AMP phosphodiesterases inhibiting properties. (1993, May). PubMed.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • Effect on enzyme activity of different organic solvents. (n.d.).
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC.
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Case studies.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (n.d.). PMC.
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). PMC.
  • Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. (2020, May 21). PMC.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). SpringerLink.
  • Effect of organic solvent on enzyme activity. (n.d.).
  • High-Throughput Salt Screening of Synthetic Intermediates Effects of Solvents, Counterions, and Counterion Solubility. (n.d.). Scribd.
  • Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review. (2016, February 22). MDPI.
  • Chemical Compatibility Guide for MultiScreen® Filter Pl
  • Effects of Water and Non-aqueous Solvents on Enzyme Activity. (2016, November 25). Royal Society of Chemistry.
  • Enzyme Catalyzed Reactions in Organic Solvents. (2019, May 8). Chemistry LibreTexts.
  • Practical High-Throughput Experimentation for Chemists. (2017, May 17). ACS Medicinal Chemistry Letters.
  • Solvent Compatibility Chart for Syringe Filters. (n.d.).
  • 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole. (n.d.). BLDpharm.
  • Any advice on palmitic acid (PA) stock preparation and solvent tolerance in cell culture? (2026, January 7).
  • Synthetic strategies of pyridazino[4,5-b]indoles. (n.d.). Semantic Scholar.
  • JS-K Solubility and Handling in Aqueous Solutions for Cell Culture. (n.d.). Benchchem.
  • The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Compar
  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. (2025, August 10). Semantic Scholar.
  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. (2013, April 1). PubMed.
  • Lyophilized cell-free systems display tolerance to organic solvent exposure. (2020, June 12). bioRxiv.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • 4-Chloro-5H-Pyridazino[4,5-B]Indole. (n.d.).
  • Chem Compatibility of Materials in Millipore® Filtr
  • Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. (2020, September 9). MDPI.
  • Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. (n.d.). PubMed.

Sources

Method

Handling and storage protocols for light-sensitive pyridazino-indoles

Executive Summary Pyridazino-indoles represent a privileged scaffold in drug discovery, exhibiting potent bioactivity as PI3K inhibitors, antimicrobial agents, and CNS modulators. However, the extended conjugation of the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridazino-indoles represent a privileged scaffold in drug discovery, exhibiting potent bioactivity as PI3K inhibitors, antimicrobial agents, and CNS modulators. However, the extended conjugation of the fused tricyclic system renders these molecules highly susceptible to photo-induced oxidation and radical degradation. This guide provides a rigorous, mechanism-based framework for handling these compounds to ensure experimental reproducibility.

Mechanisms of Instability: The "Why" Behind the Protocol

To handle pyridazino-indoles effectively, one must understand the photochemical vulnerability of the scaffold. The instability is not random; it is a deterministic consequence of electronic structure.

  • Indole Photo-oxidation: The electron-rich indole moiety is the primary "antenna" for photon absorption. Upon exposure to UV or blue light (300–450 nm), the indole undergoes excitation to a triplet state. In the presence of molecular oxygen (

    
    ), this energy is transferred to generate singlet oxygen (
    
    
    
    ).
  • The Pyridazine Amplifier: Unlike simple indoles, the fused pyridazine ring introduces electron-deficient nitrogen atoms (N=N). This polarization facilitates nucleophilic attack by reactive oxygen species (ROS) or solvent radicals at the bridgehead carbons, leading to ring-opening or polymerization.

  • Consequence: The result is not just a loss of concentration, but the generation of bioactive degradation products (e.g., hydroperoxides) that can produce false positives in biological assays (Pan-Assay Interference Compounds or PAINS).

Environmental Controls: The "Dark Room" Standard

The following environmental parameters are non-negotiable for maintaining library integrity.

ParameterSpecificationMechanistic Rationale
Ambient Lighting Amber/Yellow Filter (>500 nm cutoff) Pyridazino-indoles absorb strongly in the UV-Blue region. Wavelengths >500 nm lack the energy to trigger the

transition required for degradation.
Glassware Low-Actinic Amber Glass (Type 1) Blocks 99% of UV radiation. Clear glass wrapped in foil is an acceptable alternative but prevents visual inspection of precipitation.
Atmosphere Argon or Nitrogen Headspace Photo-oxidation requires oxygen. Displacing air with inert gas breaks the "Fire Triangle" of photodegradation (Light + Oxygen + Substrate).
Temperature -20°C or -80°C Lowers the kinetic rate of any spontaneous thermal decomposition or hydrolysis.

Standard Operating Procedures (SOPs)

Protocol A: Solubilization and Aliquoting

Objective: To create stable stock solutions without introducing oxidative stress.

  • Preparation: Equilibrate the solid compound to room temperature in a desiccator before opening to prevent water condensation (hydrolysis risk).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical Note: DMSO is hygroscopic. Water uptake accelerates degradation. Use a fresh bottle or one stored over molecular sieves.

  • Dissolution:

    • Perform under yellow light.

    • Vortex until fully dissolved. Sonicate only if necessary, and strictly in short bursts to avoid heating.

  • Inert Gas Purge: Gently bubble dry Argon gas through the solution for 30 seconds to displace dissolved oxygen.

  • Aliquoting: Divide into single-use aliquots (e.g., 20 µL) in amber microtubes.

    • Why? Repeated freeze-thaw cycles introduce moisture and oxygen, degrading the compound significantly faster than constant frozen storage.

Protocol B: The "Dark Control" Validation System

Objective: A self-validating step to prove that observed biological effects are due to the drug, not light-induced artifacts.

Context: When running long-duration cellular assays (24h–72h), culture plates are often exposed to light during handling.

  • Experimental Set: Prepare your assay plate (Plate A) with the pyridazino-indole compound.

  • Control Set: Prepare an identical duplicate plate (Plate B).

  • Execution:

    • Wrap Plate B entirely in aluminum foil immediately after dosing.

    • Incubate both plates in the same incubator.

    • Unwrap Plate B only at the moment of readout.

  • Data Analysis:

    • Calculate

      
       for both plates.
      
    • Validation Criteria: If

      
      , the compound has photodegraded into a more toxic species, or the parent molecule is being destroyed. The assay is invalid.
      

Visualized Workflows

Figure 1: The Safe Handling Lifecycle

A decision-logic workflow for processing light-sensitive heterocycles from receipt to data generation.

SafeHandling Receipt Compound Receipt (Solid State) StorageSolid Storage: -20°C Desiccated & Dark Receipt->StorageSolid Solubilization Solubilization (DMSO) *Yellow Light Only* StorageSolid->Solubilization Equilibrate to RT Purge Argon Purge (Remove O2) Solubilization->Purge Aliquot Aliquot into Single-Use Amber Vials Freeze Flash Freeze -80°C Storage Aliquot->Freeze Purge->Aliquot AssayPrep Assay Preparation (Thaw 1 Aliquot) Freeze->AssayPrep Do not refreeze QC_Check LC-MS Purity Check (Is Purity > 95%?) AssayPrep->QC_Check Proceed Proceed to Bioassay (Use Dark Control) QC_Check->Proceed Yes Discard Discard/Repurify QC_Check->Discard No

Caption: Lifecycle management of pyridazino-indoles emphasizing single-use aliquoting and QC checkpoints.

Figure 2: Photodegradation Logic & Troubleshooting

Understanding the chemical fate of the molecule if protocols are breached.

DegradationMechanism Compound Pyridazino-Indole (Ground State) Excited Excited Triplet State (T1) Compound->Excited + Photon Light Light Exposure (<500nm) Light->Excited SingletO2 Singlet Oxygen (1O2) Generation Excited->SingletO2 Energy Transfer Oxygen Ambient O2 Oxygen->SingletO2 PathA Indole Ring Oxidation SingletO2->PathA PathB N-N Bond Radical Attack SingletO2->PathB Result Loss of Potency & Formation of Toxic Peroxides PathA->Result PathB->Result

Caption: Mechanistic pathway of photo-oxidation. Blocking light or oxygen halts the cascade at the source.

Quality Control Specifications

Before releasing a batch for screening, the following QC metrics must be met.

  • Appearance: Solution must be clear. Any turbidity suggests precipitation or polymerization.

  • LC-MS Purity:

    • Method: Reverse-phase HPLC (C18 column).

    • Detection: Diode Array Detector (DAD) monitoring 254 nm and 365 nm.

    • Acceptance: Purity > 95%.

    • Flag: Look for "M+16" or "M+32" peaks in the Mass Spec, indicating mono- or di-oxidation (addition of oxygen atoms).

  • Solvent Integrity: DMSO stock should not freeze at room temperature (pure DMSO freezes at 19°C; liquid DMSO at RT often indicates water contamination).

References

  • International Council for Harmonisation (ICH). (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. ICH Guidelines. [Link]

  • Tonnesen, H. H. (2001). Formulation and Stability of Photosensitive Drugs. International Journal of Pharmaceutics. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries. Journal of Medicinal Chemistry. [Link]

  • Albini, A., & Fasani, E. (1998). Drugs: Photochemistry and Photostability. Royal Society of Chemistry. [Link]

Application

In vitro screening methods for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole activity

Application Notes & Protocols Topic: In Vitro Screening Methods for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole Activity Audience: Researchers, scientists, and drug development professionals. A Multi-Tiered Strategy for...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: In Vitro Screening Methods for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole Activity

Audience: Researchers, scientists, and drug development professionals.

A Multi-Tiered Strategy for Characterizing 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Introduction: The Therapeutic Potential of the Pyridazino[4,5-b]indole Scaffold

The pyridazino[4,5-b]indole core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse biological activities.[1] This structure is bioisosteric to carbolines, enabling it to interact with a wide array of biological targets. Derivatives of this scaffold have demonstrated significant potential as anticancer agents, with reported activity against numerous cancer cell lines including breast (MCF-7, MDA-MB-231), liver (HepG2), and glioblastoma (U-87).[2][3]

The mechanism of action for many pyridazino[4,5-b]indole derivatives is linked to the inhibition of key cellular signaling pathways. Notably, they have been identified as potent inhibitors of protein kinases crucial for cancer cell proliferation and survival, such as Phosphoinositide 3-Kinase (PI3K), Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[2][4][5][6] Inhibition of these targets often culminates in the induction of apoptosis (programmed cell death), a primary goal for many cancer therapeutics.[2][3]

This guide outlines a systematic, three-tiered in vitro screening cascade designed to comprehensively evaluate the biological activity of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole. The strategy begins with broad-based cell viability screening, progresses to specific target-based enzymatic assays, and concludes with cell-based mechanistic assays to elucidate the mode of action. This integrated approach ensures a thorough and logical characterization of the compound's therapeutic potential.

G cluster_0 Screening Workflow Tier1 Tier 1: Primary Screening (Cell Viability & Cytotoxicity) Tier2 Tier 2: Target Deconvolution (Kinase Inhibition Profiling) Tier1->Tier2 Compound is active? Tier3 Tier 3: Mechanistic Elucidation (Mode of Action) Tier2->Tier3 Direct target identified? Result Integrated Activity Profile (Potency, Target, Mechanism) Tier3->Result Cellular mechanism confirmed?

Caption: A logical workflow for compound characterization.

Tier 1: Primary Screening - Assessing Global Cytotoxicity

Causality: The foundational step in evaluating any potential anticancer compound is to determine if it exerts a biological effect on cancer cells. A cell proliferation assay provides a robust, high-throughput, and cost-effective method to measure a compound's ability to inhibit cell growth or induce cell death.[7][8] The MTT assay is a classic colorimetric method that measures metabolic activity as a proxy for cell viability.[7] A reduction in the metabolic conversion of MTT to formazan indicates either a cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effect.[8]

Protocol 1: MTT Cell Proliferation Assay

This protocol quantifies changes in cell viability upon treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete growth medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis & Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response) to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

ParameterRecommended ValueRationale
Cell Line MCF-7 (Breast), U-87 (Glioblastoma)Previously shown to be sensitive to this scaffold.[2][3]
Seeding Density 5,000 cells/wellEnsures cells are in a logarithmic growth phase and not over-confluent at the end of the assay.
Compound Conc. 0.01 µM to 100 µM (8-point)A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀.
Incubation Time 72 hoursAllows sufficient time for the compound to affect multiple cell division cycles.

Tier 2: Target Deconvolution - Direct Kinase Inhibition Profiling

Causality: If the compound demonstrates potent anti-proliferative activity, the next logical step is to identify its direct molecular target(s). Since the pyridazino[4,5-b]indole scaffold is a known kinase inhibitor, a direct enzymatic assay is the most efficient way to confirm this mechanism.[9] The ADP-Glo™ Kinase Assay is a universal, luminescence-based platform that quantifies the amount of ADP produced during a kinase reaction.[10] The amount of light generated is directly proportional to kinase activity; therefore, a decrease in luminescence in the presence of the compound indicates direct enzymatic inhibition.[11]

G cluster_1 ADP-Glo™ Assay Principle Kinase_Rxn Step 1: Kinase Reaction Kinase + Substrate + ATP (Compound may inhibit this) ADP_Prod ADP + Phosphorylated Substrate Kinase_Rxn->ADP_Prod Reagent1 Step 2: Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) ADP_Prod->Reagent1 Reagent2 Step 3: Add Kinase Detection Reagent (Converts ADP to ATP) Reagent1->Reagent2 Luciferase Luciferase + Luciferin + New ATP Reagent2->Luciferase Light Luminescent Signal Luciferase->Light

Caption: Workflow of the luminescent ADP-Glo™ kinase assay.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol measures the direct inhibitory effect of the compound on purified kinase enzymes.

Materials:

  • Recombinant human kinases (e.g., PI3K, CDK2/Cyclin E, VEGFR-2)

  • Kinase-specific substrates and buffers

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well low-volume white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final volume is typically 5 µL. Incubate for 60 minutes at room temperature. Include "no kinase" and "no compound" controls.

  • Terminate Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-based luminometer.

Data Analysis & Interpretation:

  • Calculate the percentage of kinase inhibition for each concentration: % Inhibition = 100 - [((Lumi_Treated - Lumi_NoKinase) / (Lumi_NoCompound - Lumi_NoKinase)) * 100]

  • Plot the % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value for each kinase tested. This provides a direct measure of the compound's potency and selectivity.

Target KinaseRationale for Screening
PI3Kα A key member of the PI3K/AKT/mTOR pathway, a known target for this scaffold.[2][4]
CDK2/Cyclin E Important for G1/S phase transition; CDK inhibition is a common anticancer strategy.[5][12]
CDK4/Cyclin D1 A critical regulator of cell cycle entry, targeted by approved breast cancer drugs.[13]
VEGFR-2 A primary mediator of tumor angiogenesis; its inhibition can block tumor growth.[6]

Tier 3: Mechanistic Elucidation - Characterizing the Mode of Cell Death

Causality: After confirming that the compound is cytotoxic and inhibits a specific molecular target, the final step is to validate its cellular mechanism of action. An apoptosis assay can confirm if the observed cytotoxicity is due to programmed cell death.[14] The Annexin V/Propidium Iodide (PI) assay is a gold standard for detecting apoptosis by flow cytometry.[15] In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[16] In late-stage apoptosis or necrosis, the cell membrane becomes permeable, allowing PI to enter and stain the DNA. This dual-staining method precisely differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.

Protocol 3: Annexin V/PI Apoptosis Assay

This protocol distinguishes and quantifies different stages of cell death via flow cytometry.

Materials:

  • Cancer cell line and complete growth medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to attach. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Wash the adherent cells with PBS, then detach them using trypsin. Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Use FITC (FL1) and PI (FL2/FL3) channels.

Data Analysis & Interpretation: The flow cytometry data is visualized as a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (or cells with damaged membranes).

A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control confirms that the compound induces apoptosis.

G cluster_2 Apoptosis Assay Quadrant Plot LL Live Cells (AnV- / PI-) LR Early Apoptotic (AnV+ / PI-) LL->LR UL Necrotic (AnV- / PI+) LL->UL UR Late Apoptotic (AnV+ / PI+) LR->UR UL->UR X_axis Annexin V-FITC → Y_axis Propidium Iodide →

Caption: Interpreting Annexin V/PI flow cytometry data.

Conclusion: Building a Coherent Mechanistic Narrative

By systematically applying this three-tiered screening cascade, researchers can build a comprehensive profile for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole. An ideal outcome would demonstrate potent cytotoxicity in a relevant cancer cell line (Tier 1), specific and potent inhibition of a key oncogenic kinase like PI3K or a CDK (Tier 2), and a corresponding induction of apoptosis in a cell-based assay (Tier 3). This integrated data package provides a strong rationale for further preclinical development, transforming a compound from a chemical entity into a promising therapeutic lead with a well-defined mechanism of action.

References

  • Al-Ostath, A., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. RSC Advances. [Link]

  • iQ Biosciences. (n.d.). Apoptosis Assay. iQ Biosciences. [Link]

  • Axion BioSystems. (n.d.). Choosing an Apoptosis Detection Assay. Axion BioSystems. [Link]

  • Kamal, A., et al. (2015). Bioassays for anticancer activities. Methods in Molecular Biology. [Link]

  • baseclick. (n.d.). Proliferations Assay | Methods, Analysis & Applications. baseclick. [Link]

  • Adan, A., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers. [Link]

  • Creative Diagnostics. (2025). Assess Drug Impact on Cell Proliferation. Creative Diagnostics. [Link]

  • The Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. RSC Publishing. [Link]

  • Cell Biolabs, Inc. (n.d.). Cell Proliferation Assays. Cell Biolabs, Inc. [Link]

  • Menden, M.P., et al. (2015). Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridazino[4,5-b]indole scaffolds. ResearchGate. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • Sonker, P., et al. (2022). Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Future Medicinal Chemistry. [Link]

  • Longdom Publishing. (n.d.). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b] indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Journal of Computer Science & Systems Biology. [Link]

  • Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry. [Link]

  • Al-Ostath, A., et al. (2020). Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy. RSC Advances. [Link]

  • Ph.D. Thesis. (n.d.). New indole and 7-azaindole derivatives as protein kinase inhibitors. University of Pisa. [Link]

  • Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry. [Link]

  • Mayoral, E. P., et al. (2005). Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]

  • Journal of Heterocyclic Chemistry. (2025). Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Wiley Online Library. [Link]

  • Rosalia, C., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Molecules. [Link]

  • Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole in aqueous media

Subject: Improving solubility of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole in aqueous media Case ID: SOL-PIND-001 Support Tier: Senior Application Scientist Status: Open Executive Summary & Chemical Profile User Probl...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Improving solubility of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole in aqueous media Case ID: SOL-PIND-001 Support Tier: Senior Application Scientist Status: Open

Executive Summary & Chemical Profile

User Problem: You are experiencing precipitation or failure to dissolve 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole in aqueous buffers, likely observing "brick dust" behavior (high crystallinity, low water solubility).

Technical Diagnosis: This molecule belongs to the class of rigid, planar tricyclic heteroaromatics . Its insolubility is driven by two factors:

  • High Lattice Energy: The planar pyridazino-indole core facilitates strong

    
    -
    
    
    
    stacking in the solid state, requiring significant energy to break the crystal lattice (High Melting Point).
  • Lipophilicity (High LogP): The chloro- and phenyl- substituents increase the hydrophobic surface area, making the solvation penalty in water high.

The Solution: Simple pH adjustment is rarely sufficient for this scaffold because the pyridazine nitrogens are only weakly basic (pKa ~2-3) and the indole NH is non-ionizable at physiological pH. You must rely on cosolvency , surfactants , or inclusion complexation .

Troubleshooting Guide: Solubilization Strategies

Use the following decision matrix to select the appropriate method for your application.

SolubilityDecisionTree Start Start: Define Application InVitro In Vitro (Cell/Enzyme) Start->InVitro InVivo In Vivo (Animal Studies) Start->InVivo DMSO_Check Is DMSO tolerated (>0.1%)? InVitro->DMSO_Check Route_Check Route of Admin? InVivo->Route_Check Cosolvent Strategy A: DMSO Stock + Media Dilution DMSO_Check->Cosolvent Yes CD_Complex Strategy B: Cyclodextrin Complexation (HP-β-CD) DMSO_Check->CD_Complex No (Sensitive Cells) IV IV / IP Route_Check->IV Oral Oral Gavage Route_Check->Oral IV->CD_Complex Preferred PEG_System Strategy C: PEG400 / Tween 80 / Saline IV->PEG_System Alternative Oral->PEG_System Solution Suspension Strategy D: Methylcellulose Suspension Oral->Suspension High Dose

Figure 1: Decision tree for selecting a vehicle based on experimental constraints.

Scenario A: "My compound precipitates immediately upon adding the DMSO stock to the media."

Cause: This is the "Kinetic Solubility Cliff." The water in the media strips the DMSO solvation shell faster than the compound can disperse, causing it to crash out as amorphous aggregates.

Corrective Action:

  • Sonicate the media during the addition of the DMSO stock (dropwise).

  • Pre-warm the media to 37°C before addition.

  • Use an intermediate dilution step: Dilute DMSO stock into pure PEG400 first, then dilute that mix into media.

Scenario B: "I need to inject this into mice (IV/IP), but DMSO is toxic at high volumes."

Cause: Pure organic solvents cause hemolysis and pain. Corrective Action: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . The hydrophobic cavity of the cyclodextrin encapsulates the phenyl-pyridazino-indole core, while the outer hydroxyls ensure water solubility. This is the "Gold Standard" for this class of molecules (e.g., SSR180575).

Validated Protocols

Protocol 1: The "Gold Standard" Cyclodextrin Formulation (Recommended)

Best for: IV/IP injection, sensitive cell cultures.

Materials:

  • 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole[1]

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) (Pharma grade)

  • Sterile Water for Injection or PBS

Procedure:

  • Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).

  • Weigh Compound: Weigh the required amount of the pyridazinoindole.

  • Initial Wetting: Add a minimal volume of DMSO (max 5% of final volume) to the powder to dissolve it completely.

    • Note: If DMSO is strictly prohibited, you must use high-shear homogenization with the CD solution directly, but this takes hours.

  • Slow Addition: Add the 20% HP-β-CD solution to the DMSO concentrate dropwise with constant vortexing.

  • Equilibration: Sonicate the mixture at 40°C for 30 minutes. The solution should be clear.

  • Final Check: If cloudy, pH adjustment to 4.5 (using 0.1N HCl) may assist, but try to maintain neutrality first.

Protocol 2: The PEG/Surfactant Cosolvent System

Best for: IP injection or Oral Gavage where high solubility is needed quickly.

Vehicle Composition:

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Cosolvent)

  • 5% Tween 80 (Surfactant)

  • 45% Saline (Diluent)

Procedure:

  • Dissolve the compound completely in the DMSO .

  • Add the PEG 400 and vortex. The solution will get warm (exothermic).

  • Add the Tween 80 and vortex.

  • Slowly add the Saline (warm) while vortexing.

    • Critical: Do not add saline before the PEG/Tween, or it will precipitate.

Data & Specifications

Comparative Solubility Table (Estimated based on scaffold analogs):

Vehicle SystemEstimated Max SolubilityToxicity RiskStability
Pure Water (pH 7.4) < 1 µg/mLNoneHigh
DMSO (100%) > 20 mg/mLHigh (Cells/Animals)High
20% HP-β-CD 2 - 5 mg/mLLowHigh
PEG400/Tween/Saline 1 - 3 mg/mLModerateModerate (Precipitation over time)

Frequently Asked Questions (FAQ)

Q: Can I use acid to dissolve it? Pyridazines are basic. A: While the pyridazine ring can be protonated, the pKa is quite low (approx 2.3). To get significant solubility via salt formation, you would need a pH < 2, which is damaging to tissues and incompatible with cell media. We recommend the Cyclodextrin route instead of pH manipulation.

Q: Why does my compound crash out after 24 hours in the fridge? A: This is a thermodynamic equilibrium issue. The "PEG/Surfactant" protocol creates a supersaturated solution. At 4°C, the solubility limit drops, and the crystal lattice energy dominates, forcing precipitation. Store formulations at Room Temperature (RT) if used within 24 hours, or prepare fresh.

Q: Is this compound light sensitive? A: Many tricyclic indole derivatives are photosensitive. The "chloro" substituent can also be labile under UV light. Always store stocks in amber vials and wrap reservoirs in foil during experiments.

Mechanism of Action (Visualized)

Understanding how Cyclodextrin works for this specific molecule:

CD_Mechanism cluster_0 Free State (Insoluble) cluster_1 Inclusion Complex (Soluble) Drug Pyridazino Indole Complex Hydrophobic Core (Drug) Inside CD Cavity Drug->Complex Entropy Driven (Water Release) Water Shell Hydrophilic Shell Shell->Complex Stabilization

Figure 2: The hydrophobic pyridazino-indole core displaces water from the cyclodextrin cavity, forming a soluble complex.

References

  • SSR180575 Characterization: Ferrarese, C., et al. (2003). "Binding characteristics of SSR180575, a potent and selective peripheral benzodiazepine ligand." Biochemical and Biophysical Research Communications.

  • Solubility of TSPO Ligands: Bourguignon, J. J., et al. (2002). "SSR180575, a Peripheral Benzodiazepine Receptor Ligand, Promotes Neuronal Survival and Repair."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Cyclodextrin Usage: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

  • Pyridazinoindole Synthesis & Properties: Farghaly, A. (2023). "Synthetic strategies of pyridazino[4,5-b]indoles." Arkivoc.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole before handling.

Sources

Optimization

Overcoming low yields in the synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Welcome to the dedicated technical support guide for the synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole. This resource is designed for researchers, medicinal chemists, and process development scientists who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in this multi-step synthesis. We will dissect the common synthetic pathway, identify critical bottlenecks, and provide actionable, evidence-based solutions to optimize your experimental outcomes.

Overview: A Three-Stage Synthetic Challenge

The synthesis of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is typically achieved through a linear sequence involving the construction of the indole core, formation of the fused pyridazinone ring, and a final chlorination step. Each stage presents unique challenges that can dramatically impact the overall yield. Understanding the causality behind potential failures is the first step toward overcoming them.

Synthesis_Workflow cluster_0 Stage 1: Indole Core Synthesis cluster_1 Stage 2: Pyridazinone Annulation cluster_2 Stage 3: Chlorination A Aryl Hydrazine + Carbonyl Compound B Fischer Indole Synthesis A->B Condensation & Cyclization C Functionalized Indole Precursor B->C Yield Bottleneck 1 D Indole Precursor + Hydrazine Hydrate C->D E Cyclocondensation D->E Ring Formation F 4-phenyl-5H-pyridazino[4,5-b]indol-1-one E->F Yield Bottleneck 2 G Pyridazinone Precursor + POCl₃ F->G H Deoxychlorination G->H Chlorination I Target: 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole H->I Yield Bottleneck 3

Caption: General three-stage workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis.

Part 1: Issues with Stage 1 - The Fischer Indole Synthesis

The foundation of this synthesis is the creation of a suitable indole precursor, often via the Fischer indole synthesis. This reaction, while powerful, is notorious for its sensitivity to substrates and conditions.[1][2][3]

Q1: My Fischer indole synthesis to create the indole-2-carboxylate precursor is failing or giving very low yields (<20%). What are the likely causes?

A1: Low yields in this step typically stem from three primary sources: (1) poor formation or stability of the initial hydrazone intermediate, (2) failure of the acid-catalyzed[4][4]-sigmatropic rearrangement, or (3) decomposition of the starting materials or product under harsh acidic conditions.[1][2]

Troubleshooting Steps:

  • Catalyst Choice is Critical: The type and concentration of the acid catalyst are paramount. Polyphosphoric acid (PPA) is effective but can cause charring at high temperatures. A systematic screen of catalysts is recommended.[1][5]

  • Temperature Control: The[4][4]-sigmatropic rearrangement requires thermal energy, but excessive heat can lead to unwanted side reactions and decomposition. The optimal temperature is highly substrate-dependent. A gradual increase in temperature after initial hydrazone formation is often beneficial.

  • Consider a One-Pot Procedure: Isolating the arylhydrazone is not always necessary and can sometimes lead to yield loss. A one-pot approach, where the arylhydrazine and carbonyl compound are heated together with the acid catalyst, can be more efficient.[3]

Catalyst SystemTypical ConditionsAdvantagesDisadvantages
ZnCl₂ 1-2 eq., 120-160 °CCommon, inexpensive Lewis acid.Can be harsh; requires high temperatures.
Polyphosphoric Acid (PPA) Solvent/Catalyst, 100-140 °CStrong dehydrating agent, good for difficult cyclizations.[5]Viscous, difficult to stir; can cause charring.
p-Toluenesulfonic Acid (p-TSA) 0.1-1 eq., Toluene/Ethanol, RefluxMilder Brønsted acid, easier workup.May not be strong enough for deactivated substrates.
BF₃·OEt₂ 1-2 eq., DCM/AcOH, RT to 60 °CPotent Lewis acid, can work at lower temperatures.Moisture sensitive, corrosive.

Q2: I am observing the formation of multiple product spots on my TLC plate during the Fischer indole synthesis. How can I improve selectivity?

A2: This is a classic problem when using unsymmetrical ketones, leading to regioisomers. The regiochemical outcome depends on the relative stability of the intermediate enamines that undergo the sigmatropic rearrangement.

Solutions for Regioselectivity:

  • Acid Strength: Weaker acids and lower temperatures often favor the formation of the kinetic enamine, leading to one major regioisomer. Conversely, stronger acids and higher temperatures favor the thermodynamic enamine.[5]

  • Buchwald Modification: For advanced control, consider the Buchwald-Hartwig amination to form the N-arylhydrazine bond, followed by an in-situ reaction. This palladium-catalyzed approach offers a different strategy that can improve scope and selectivity.[2][6]

Fischer_Indole_Troubleshooting cluster_no_hydrazone Problem: Hydrazone Formation cluster_yes_hydrazone Problem: Cyclization start Low Yield in Stage 1? check_hydrazone Is Hydrazone Intermediate Formed? (Check by TLC/LC-MS) start->check_hydrazone no_hydrazone No check_hydrazone->no_hydrazone yes_hydrazone Yes check_hydrazone->yes_hydrazone solution_hydrazone Solution: - Use mild acid catalyst (e.g., AcOH) for initial condensation. - Remove water (Dean-Stark trap). - Check purity of starting materials. no_hydrazone->solution_hydrazone check_conditions Issue with Cyclization Step yes_hydrazone->check_conditions solution_catalyst Optimize Acid Catalyst: - Screen Lewis (ZnCl₂) vs. Brønsted (PPA, p-TSA) acids. - Titrate catalyst loading. check_conditions->solution_catalyst Inefficient Conversion solution_temp Optimize Temperature: - Gradual heating. - Monitor for decomposition. check_conditions->solution_temp Product Decomposition

Caption: Decision tree for troubleshooting the Fischer Indole Synthesis.

Part 2: Challenges in Stage 2 - Pyridazinone Ring Formation

The cyclocondensation of the indole precursor with hydrazine hydrate to form the pyridazinone ring system is the next critical step. Incomplete reactions or side-product formation can significantly reduce the yield of 4-phenyl-5H-pyridazino[4,5-b]indol-1-one.[7][8]

Q3: My reaction to form the pyridazinone ring stalls, leaving significant amounts of starting material or a hydrazide intermediate. How can I drive the reaction to completion?

A3: This is typically a problem of insufficient activation for the final ring-closing dehydration step.

Optimization Strategies:

  • Solvent and Temperature: The choice of solvent is crucial. High-boiling point solvents like ethanol, n-butanol, or ethylene glycol are often used to provide the necessary thermal energy for dehydration.[7] Refluxing in ethanol is a common starting point, but if the reaction is sluggish, switching to a higher-boiling solvent can be effective.

  • Microwave Irradiation: Microwave-assisted synthesis can dramatically accelerate this cyclization. Reactions that take hours under conventional reflux can often be completed in minutes with improved yields, as it provides efficient and uniform heating.[8]

  • Acid/Base Catalysis: While often performed under neutral or slightly basic conditions with excess hydrazine, a catalytic amount of acid (like acetic acid) can sometimes facilitate the dehydration step. This should be used with caution to avoid side reactions with the indole ring.

Part 3: Overcoming Hurdles in Stage 3 - The Final Chlorination

The conversion of the pyridazinone lactam to the final chloro-pyridazine is a standard transformation, but it is often the source of significant yield loss due to the harsh reagents involved.

Q4: The chlorination of my pyridazinone precursor with phosphorus oxychloride (POCl₃) results in a dark, intractable mixture and very low yields of the desired product.

A4: This is a common outcome resulting from the high reactivity of POCl₃, which can lead to decomposition, charring, and side reactions, particularly with the electron-rich indole nucleus.

Key Parameters for Successful Chlorination:

  • Temperature Control is Paramount: This reaction is highly exothermic. The addition of POCl₃ should always be done at a low temperature (e.g., 0 °C) with efficient stirring. The reaction should then be allowed to warm slowly to room temperature or gently heated (e.g., 50-80 °C), but never aggressively.

  • Solvent/Reagent Ratio: Running the reaction neat in excess POCl₃ is common but can be too harsh. Using an inert, high-boiling solvent like toluene or acetonitrile can help moderate the reaction. Alternatively, adding a tertiary amine base like N,N-dimethylaniline can scavenge the HCl generated, preventing acid-catalyzed decomposition.

  • Careful Work-up: The work-up procedure is critical. The reaction mixture must be quenched cautiously by pouring it slowly onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the excess POCl₃ and acidic byproducts. Rapid, un-controlled quenching can cause a violent reaction and degrade the product.

Chlorination ConditionTemperature ProfileKey ConsiderationExpected Outcome
Neat POCl₃ Add at 0 °C, then heat to 80-100 °CHighly concentrated, can be aggressive.Can be effective but high risk of decomposition.
POCl₃ in Toluene Add at 0 °C, then refluxBetter temperature control, less charring.Generally cleaner reaction, may require longer times.
POCl₃ / N,N-Dimethylaniline Add at 0 °C, warm to RTBase scavenges HCl, protecting the indole ring.Milder conditions, often leading to higher yields.

Optimized Experimental Protocols

The following protocols are provided as a starting point. Researchers should always perform reactions on a small scale first to determine the optimal conditions for their specific substrate.

Protocol 1: Optimized Synthesis of 4-phenyl-5H-pyridazino[4,5-b]indol-1-one (Stage 2 Product)

This protocol utilizes microwave irradiation to improve yield and reduce reaction time.

  • To a 10 mL microwave reaction vial, add the functionalized indole precursor (e.g., ethyl 3-benzoyl-1H-indole-2-carboxylate) (1.0 mmol).

  • Add ethanol (4 mL) and hydrazine hydrate (10.0 mmol, 10 eq.).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120 °C for 15-20 minutes. Monitor the pressure to ensure it remains within the safe limits of the vessel.

  • After the reaction is complete, cool the vial to room temperature.

  • The product often precipitates from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) and then water (2 x 5 mL) to remove excess hydrazine hydrate.

  • Dry the solid under vacuum to yield the pyridazinone product. Further purification by recrystallization may be necessary.

Protocol 2: Controlled Chlorination of 4-phenyl-5H-pyridazino[4,5-b]indol-1-one (Stage 3)

This protocol uses a tertiary amine base to mitigate decomposition.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the 4-phenyl-5H-pyridazino[4,5-b]indol-1-one (1.0 mmol) in anhydrous toluene (10 mL).

  • Add N,N-dimethylaniline (1.5 mmol, 1.5 eq.).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Add phosphorus oxychloride (POCl₃) (3.0 mmol, 3.0 eq.) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat at reflux (approx. 110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to obtain the final product, 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole.

References

  • Farghaly, A.-R. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc, 2023(i), 202211949. [Link][7]

  • ResearchGate. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. [Link][8]

  • Hinganea, D. G., et al. (2025). FACILE APPROACH FOR THE SYNTHESIS OF PYRIDAZINO[4,5-B]INDOL-4-ONE EXHIBITING ANTIPROLIFERATIVE ACTIVITY. ResearchGate. [Link]

  • PubMed. (2024). Synthesis of Pyridazino[4,5-b]indoles by [3+3] Annulation of 2-Alkenylindoles and Hydrazonyl Chlorides. National Center for Biotechnology Information. [Link]

  • ResearchGate. (2024). Synthesis of Pyridazino[4,5‐b]indoles by [3+3] Annulation of 2‐Alkenylindoles and Hydrazonyl Chlorides. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved February 24, 2026, from [Link][2]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. [Link][3]

  • University of California, Irvine. (n.d.). Indoles. Retrieved February 24, 2026, from [Link][5]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved February 24, 2026, from [Link][6]

Sources

Troubleshooting

Purification techniques for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole contaminants

Subject: Troubleshooting 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole Document ID: TS-PPI-CL-04 Status: Active Audience: Medicinal Chemists, Process Chemists Executive Summary The purification of 1-chloro-4-phenyl-5H-pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Document ID: TS-PPI-CL-04 Status: Active Audience: Medicinal Chemists, Process Chemists

Executive Summary

The purification of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole presents a unique paradox: the molecule is highly stable thermally due to its fused tricyclic aromatic core, yet the C1-Chlorine atom is kinetically labile toward nucleophilic attack (SNAr), particularly under acidic or protic conditions.

This guide addresses the three most common failure modes reported by researchers:

  • Hydrolysis on Silica: Conversion of the target chloro-compound to the 1-oxo (hydroxy) impurity during chromatography.

  • Solubility Traps: The "oiling out" or aggregation of the planar scaffold during recrystallization.

  • Persistent Coloration: Removal of oxidative indole byproducts.

Module 1: Chromatography Troubleshooting

Issue: The "Ghost" Peak (Hydrolysis on Column)

Symptom: The crude NMR shows a clean chloro-product, but after silica gel chromatography, a new polar spot appears (TLC) or a peak with M-Cl+OH mass (M+16 or M-18 mass shift) appears in LCMS.

Technical Diagnosis: Standard silica gel is slightly acidic (pH 4–5). The pyridazine nitrogen atoms can protonate, activating the C1-position for nucleophilic attack by residual water in the silica or solvents. This converts the 1-chloro target into the thermodynamically stable 1-oxo-1,2-dihydro tautomer [1, 2].

Protocol: Neutralized Flash Chromatography To purify this compound without degradation, you must suppress the acidity of the stationary phase.

ParameterStandard Condition (AVOID)Corrected Condition (USE)
Stationary Phase Acidic Silica Gel (Standard)Neutralized Silica or Basic Alumina
Modifier None or Acetic Acid1–2% Triethylamine (Et3N)
Eluent DCM / MethanolDCM / Acetone or Toluene / EtOAc
Loading Solid load on SilicaLiquid load (DCM) or Celite load

Step-by-Step Neutralization:

  • Slurry Preparation: Suspend your silica gel in the starting eluent (e.g., 100% Hexane or Toluene) containing 2% v/v Triethylamine .

  • Equilibration: Pour the column and flush with at least 3 column volumes (CV) of this basic buffer.

  • Solvent Switch: Switch to your running gradient (e.g., Hexane/EtOAc). Note: You can reduce Et3N to 0.5% in the running eluent.

  • Elution: Run the column rapidly. Do not leave the compound on the silica overnight.

Expert Insight: Avoid Methanol if possible. Methanol is a nucleophile. If the C1-Cl bond is highly activated, methoxylation (forming the methyl ether) can occur. Use Acetone or Ethyl Acetate as the polar modifier.

Module 2: Recrystallization & Solubility

Issue: The "Brick Dust" Precipitate

Symptom: The compound precipitates as an amorphous, insoluble powder that traps impurities, or it forms a gum that refuses to crystallize.

Technical Diagnosis: The pyridazino[4,5-b]indole core is planar and electron-deficient. It exhibits strong


-

stacking interactions, leading to poor solubility in standard organic solvents (EtOH, DCM) and high melting points (>250°C) [3]. Rapid cooling traps impurities within the crystal lattice.

Protocol: High-Temperature Displacement Crystallization Do not use ethanol (risk of alcoholysis at reflux). Use a high-boiling aprotic solvent.

Workflow Diagram:

Recrystallization cluster_legend Key Mechanism Start Crude Solid Solvent Suspend in Toluene (10-15 mL/g) Start->Solvent Heat Heat to Reflux (110°C) Solvent->Heat Check Fully Dissolved? Heat->Check AddCosolvent Add minimal DMF (dropwise) until clear Check->AddCosolvent No Cool Slow Cool to RT (4 hours) Check->Cool Yes AddCosolvent->Heat Filter Filter & Wash (Cold Toluene) Cool->Filter Mech DMF disrupts pi-stacking; Toluene acts as anti-solvent

Figure 1: Decision matrix for recrystallizing low-solubility heteroaromatics.

Specific Steps:

  • Suspend crude material in Toluene (15 mL per gram).

  • Heat to reflux.[1] If undissolved, add DMF dropwise via the condenser until the solution is just clear.

  • Hot Filtration: If black specks remain (Pd residues or carbonized polymer), filter while boiling hot through a heated glass frit.

  • Cooling: Allow to cool to room temperature slowly (wrap the flask in foil/towel). Rapid cooling promotes amorphous precipitation.

  • Wash: Filter the crystals and wash with cold Diethyl Ether (to remove residual DMF).

Module 3: Impurity Profiling & Stability

Chemical Stability Pathway

Understanding the degradation pathway is critical for storage and handling.

Degradation cluster_prevention Prevention Strategy Target 1-Chloro-Target (Active Electrophile) Oxo 1-Oxo-Impurity (Thermodynamic Sink) Target->Oxo H2O / H+ / Silica Alkoxy 1-Alkoxy-Impurity (Solvolysis Product) Target->Alkoxy ROH / Heat P1 Store under Argon P2 Avoid acidic solvents

Figure 2: The primary degradation pathways of chloropyridazinoindoles.

Common Contaminants Table
Impurity TypeOriginDetection (1H NMR)Removal Strategy
1-Oxo-derivative Hydrolysis of ClLoss of aromaticity pattern; appearance of NH signal (broad, >11 ppm).Difficult to separate. Requires preparative HPLC (Basic buffer, Ammonium Bicarbonate).
Hydrazine Reagent residueBroad peaks 4–6 ppm; reducing activity.Wash organic layer with 0.5M HCl (rapidly) or use Cu-scavenging resin.
Indole-2-ester Unreacted Starting MaterialEthyl/Methyl ester signals (1.3/4.3 ppm).Recrystallization from Toluene (Ester stays in solution).

Frequently Asked Questions (FAQ)

Q: Can I store the 1-chloro compound in DMSO stock solutions? A: Caution is advised. While soluble, DMSO is hygroscopic. Over time, absorbed water can hydrolyze the C1-Cl bond, especially if the DMSO becomes slightly acidic upon aging.

  • Recommendation: Store as a solid at -20°C. Make fresh DMSO stocks immediately before biological assays.

Q: My product is turning pink/red on the bench. Is it degrading? A: This is likely indole oxidation (formation of quinoidal species) rather than hydrolysis of the chloride.

  • Fix: Dissolve in DCM and wash with a 10% solution of Sodium Metabisulfite or Ascorbic Acid to reduce the colored oxides, then re-precipitate.

Q: Can I use Palladium catalysis (Suzuki/Buchwald) on this molecule? A: Yes, the C1-Cl is an excellent handle for cross-coupling. However, the pyridazino nitrogen can coordinate to Pd, poisoning the catalyst.

  • Tip: Use high-activity catalysts (e.g., XPhos-Pd-G2) and consider adding a Lewis acid or protecting the indole nitrogen if yields are low [4].

References

  • Monge, A., et al. (1989). Synthesis and pharmacological activity of some new pyridazino[4,5-b]indole derivatives.[2][3][4] Journal of Heterocyclic Chemistry.

  • Haider, N., & Holzer, W. (2001). Product Class 13: Pyridazino[4,5-b]indoles.[4][5][6] Science of Synthesis. (General reactivity of the chloro-scaffold).

  • Ma, L., et al. (2014).[4] Facile synthesis of SSR180575 and discovery of... pyridazino[4,5-b]indole ligands. Bioorganic & Medicinal Chemistry Letters, 24(18), 4466-4471.[4] (Specifics on the 4-phenyl-chloro derivatives).

  • Farghaly, A.R. (2023). Synthetic strategies of pyridazino[4,5-b]indoles.[2][3][4][5][7][8][9] Arkivoc, 2022(1), 194-224. (Review of synthesis and reactivity).

Sources

Optimization

Troubleshooting cyclization failures in pyridazino[4,5-b]indole formation

A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for the synthesis of pyridazino[4,5-b]indoles. This complex heterocyclic scaffold is a cornerstone in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of pyridazino[4,5-b]indoles. This complex heterocyclic scaffold is a cornerstone in medicinal chemistry, serving as a bioisostere for β- and γ-carbolines and forming the core of numerous bioactive compounds.[1] However, its construction is often challenging, with cyclization failures being a significant hurdle.

This guide is designed to provide in-depth, field-proven insights into troubleshooting common issues encountered during the formation of the pyridazino[4,5-b]indole ring system. We will move beyond simple procedural lists to explain the underlying chemical principles, helping you make informed decisions to overcome synthetic roadblocks.

General Troubleshooting Workflow

Before diving into specific chemical issues, it's crucial to follow a logical troubleshooting workflow. A systematic approach ensures that basic errors are ruled out before more complex variables are investigated.

start Reaction Failure (Low/No Yield, Impure Product) reagents 1. Verify Starting Material Quality (Purity via NMR/LCMS, Reagent Activity) start->reagents Start Here conditions 2. Review Reaction Parameters (Stoichiometry, Temperature, Time, Atmosphere) reagents->conditions Materials OK? technique 3. Assess Experimental Technique (Anhydrous Conditions, Inert Gas, Order of Addition) conditions->technique Parameters Correct? analysis 4. Re-evaluate Analysis & Work-up (TLC/LCMS, Extraction, Purification) technique->analysis Technique Sound? specifics Consult Route-Specific Troubleshooting Guides analysis->specifics Basic Checks Clear? cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization IndoleEster Ethyl Indole- 2-carboxylate FormylIndole Ethyl 3-Formylindole- 2-carboxylate IndoleEster->FormylIndole POCl₃, DMF (Vilsmeier-Haack) Product Pyridazino[4,5-b] indol-4-one FormylIndole->Product N₂H₄·H₂O Reflux (EtOH, etc.)

Caption: Common hydrazinolysis pathway. [2] Problem: Incomplete or failed cyclization of the 3-formyl or 3-acyl indole-2-carboxylate.

Potential Cause Explanation Suggested Solutions & Protocol
Poor Nucleophilicity of Hydrazine The initial attack of hydrazine on the C3-formyl/acyl group is the first step. If the hydrazine is weak or if the carbonyl is highly deactivated, this step will be slow or non-existent.1. Use fresh hydrazine hydrate. 2. Switch to anhydrous hydrazine in an appropriate solvent. 3. Add a catalytic amount of acetic acid to protonate the carbonyl, increasing its electrophilicity.
Reversible Imine/Hydrazone Formation The intermediate hydrazone may be in equilibrium with the starting materials. The subsequent intramolecular attack on the C2-ester is the rate-limiting and often irreversible step. Conditions must favor this ring closure.1. Increase Temperature: Refluxing in ethanol is common, but switching to a higher boiling solvent like n-butanol, ethylene glycol, or DMF can be effective. [2] 2. Water Removal: While hydrazine hydrate is often used, removing the water formed during the reaction (e.g., with a Dean-Stark trap if the solvent is appropriate) can drive the equilibrium toward the product.
Hydrolysis of Ester Under prolonged heating, especially if excess hydrazine (which is basic) is used, the C2-ester can be saponified to a carboxylate or converted to a hydrazide, which may cyclize more slowly or follow a different reaction pathway.1. Use a stoichiometric amount of hydrazine (1.0-1.2 equivalents). 2. Minimize reaction time by monitoring closely with TLC/LCMS. 3. Protocol: A reported successful method involves refluxing the formylated indole with hydrazine hydrate in ethanol for several hours. [2]For challenging substrates, microwave irradiation for just a few minutes has been shown to give better yields. [2]
Protocol: Microwave-Assisted Synthesis of a Substituted-3H-pyridazino[4,5-b]indol-4(5H)-one

[2]

  • To a microwave process vial, add the substituted ethyl 3-formyl-1H-indole-2-carboxylate (1.0 mmol) and ethanol (5 mL).

  • Add hydrazine hydrate (1.5 mmol).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate at a suitable temperature (e.g., 120-150 °C) for 3-10 minutes. Monitor pressure to ensure it remains within safe limits.

  • After cooling, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography or recrystallization.

Guide 2: Palladium-Catalyzed Intramolecular Cyclizations

Modern methods often employ palladium catalysis to construct the indole or pyridazine ring in a controlled manner, for instance, through C-H activation or intramolecular Heck-type reactions. [3][4][5]These methods offer access to derivatives that are difficult to synthesize via classical routes.

Problem: Catalyst deactivation or no reaction in a Pd-catalyzed C-N/C-C bond formation.

Potential Cause Explanation Suggested Solutions
Ligand Incompatibility or Degradation The choice of phosphine ligand is critical for stabilizing the palladium catalyst and promoting the desired reactivity. The ligand may be sterically or electronically mismatched for the substrate, or it may degrade under the reaction conditions.1. Screen a panel of ligands (e.g., XPhos, SPhos, P(t-Bu)₃, dppf). 2. Ensure high-purity, oxygen-free ligands are used. 3. For C-H activation, a ligand may not always be necessary, but for cross-coupling, it is essential. [5][6]
Incorrect Palladium Precatalyst or Oxidation State The active catalyst is typically a Pd(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂. If this reduction fails or if the active catalyst is poisoned, the cycle will stop.1. Ensure the reaction is run under strictly inert conditions (N₂ or Ar) to prevent oxidation of Pd(0). 2. Try different precatalysts. Some, like Pd₂(dba)₃, are already in the Pd(0) state. 3. The presence of certain functional groups (e.g., unprotected thiols) can poison the catalyst.
Substrate Inhibition The starting material or product, particularly if it contains strongly coordinating atoms like multiple nitrogens, can bind too tightly to the palladium center, inhibiting catalytic turnover.1. Try running the reaction at higher dilution to disfavor catalyst inhibition. 2. Increase the catalyst loading (e.g., from 2 mol% to 10 mol%). 3. Modify the substrate to temporarily protect strongly coordinating groups.
Poor Choice of Base or Solvent The base is often crucial for regenerating the catalyst or deprotonating a substrate. The solvent must be able to dissolve the reactants and stabilize the catalytic intermediates.1. Screen common bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. Organic bases like DBU may also be effective. 2. Common solvents include toluene, dioxane, and DMF. Ensure they are anhydrous.

References

  • Loge, C., et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Farghaly, A. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. Arkivoc. [Link]

  • Haider, N., et al. (2016). Synthesis and functionalization of some new pyridazino[4,5-b]indole derivatives. Arkivoc. [Link]

  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • Li, B., et al. (2024). Synthesis of Pyridazino[4,5-b]indoles by [3+3] Annulation of 2-Alkenylindoles and Hydrazonyl Chlorides. Chemistry – A European Journal. [Link]

  • Farghaly, A. A. H. (2023). Synthetic strategies of pyridazino[4,5-b]indoles. ResearchGate. [Link]

  • Ghuge, D. H., et al. (2025). FACILE APPROACH FOR THE SYNTHESIS OF PYRIDAZINO[4,5-B]INDOL-4-ONE EXHIBITING ANTIPROLIFERATIVE ACTIVITY. ResearchGate. [Link]

  • Arcadi, A., et al. (2003). Regioselectivity on the palladium-catalyzed intramolecular cyclization of indole derivatives. PubMed. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. . [Link]

  • Takeda, A., et al. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society. [Link]

  • Le, C. M., & Nguyen, K. D. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. PMC. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]

  • Cravotto, G., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. MDPI. [Link]

  • Vedantu. (2021). Fischer Indole Synthesis: Mechanism, Steps & Importance. Vedantu. [Link]

  • Gribble, G. W. (2000). Recent developments in Fischer indole synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct.co.in. [Link]

  • Li, B., et al. (2020). Synthesis of Functionalized Indoles via Palladium-Catalyzed Cyclization of N-(2-allylphenyl) Benzamide: A Method for Synthesis of Indomethacin Precursor. MDPI. [Link]

  • Monge, A., et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry. [Link]

  • Farghaly, A. A. H. (2025). Pyridazino[4,5-b]indoles II. Reactions and its biological importance. ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2021). Synthesis of Azacarbolines via PhIO2-Promoted Intramolecular Oxidative Cyclization of α-Indolylhydrazones. The Journal of Organic Chemistry. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. [Link]

  • SlideShare. (n.d.). Synthesis and Chemistry of Indole. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

[1] Case ID: PUR-PZI-001 Status: Active Assigned Specialist: Senior Application Scientist[1] Diagnostic Overview: The Physicochemical Challenge You are attempting to purify 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole ....

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: PUR-PZI-001 Status: Active Assigned Specialist: Senior Application Scientist[1]

Diagnostic Overview: The Physicochemical Challenge

You are attempting to purify 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole . Before selecting a solvent, you must understand the competing forces in this molecule:

  • The "Sticky" Core (Indole NH): The 5H-indole moiety contains a hydrogen bond donor (NH). This increases lattice energy and makes the crystal structure "tight," reducing solubility in non-polar solvents like pure Hexane.[1]

  • The "Greasy" Shield (4-Phenyl): The phenyl group adds significant lipophilicity and planarity, promoting strong

    
     stacking.[1] This suggests the compound will be insoluble in cold solvents but may dissolve in hot aromatic solvents.
    
  • The "Reactive" Trigger (1-Chloro): This is the critical failure point. The C-Cl bond on the pyridazine ring is an imidoyl chloride equivalent . It is highly susceptible to nucleophilic attack.

    • Risk:[1][2][3] Recrystallizing in boiling water or wet alcohols can hydrolyze the chloride back to the hydroxyl (lactam) form, destroying your product.[1]

Solvent Selection Matrix

Do not use a "one-size-fits-all" approach. Select your system based on your specific impurity profile.

SystemSolvent CompositionPrimary Use CaseRisk LevelMechanism
A Anhydrous Toluene Gold Standard. Removal of tar/dark impurities.[1]LowHigh-boiling aromatic solvent disrupts

stacking at reflux; insoluble impurities (inorganic salts) precipitate out.[1]
B DCM / Hexane Thermal sensitivity.LowDissolution in Dichloromethane (DCM) breaks crystal lattice; Hexane acts as an anti-solvent to crash out product.[1]
C Acetonitrile (MeCN) Removal of polar impurities.[1]MediumGood solubility at reflux. Must be anhydrous to prevent hydrolysis.
D DMF / Water NOT RECOMMENDED Critical High risk of hydrolysis (Cl

OH) due to water presence and high thermal energy. Only use if product is confirmed stable.

Detailed Troubleshooting Protocols

Protocol A: The "Toluene Scrub" (Recommended for Purity)

Best for: Removing dark tars and inorganic salts left over from POCl3 reactions.[1]

  • Preparation: Dry your crude solid thoroughly under vacuum to remove residual POCl3 or acidic volatiles.

  • Dissolution: Suspend the crude solid in Anhydrous Toluene (10 mL per gram).

  • Reflux: Heat to reflux (

    
    ). The solution should turn clear or amber. If black specks remain, these are likely polymerized tars or salts.[1]
    
  • Hot Filtration: While maintaining reflux temperature, filter quickly through a sintered glass funnel (or Celite pad) to remove insoluble impurities.[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Do not use an ice bath immediately; rapid cooling traps impurities.

  • Collection: Filter the precipitate. Wash with cold Hexane or Toluene.

Protocol B: The "DCM/Hexane Layering" (Recommended for Yield)

Best for: Small scales or thermally unstable batches.[1]

  • Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature.

  • Drying: Add anhydrous

    
     to the DCM solution to remove trace water (crucial to protect the Cl group). Filter off the drying agent.
    
  • Precipitation: Slowly add Hexane (or Heptane) to the stirring DCM solution until a persistent cloudiness appears.

  • Evaporation: Use a rotary evaporator to slowly remove the DCM (lower boiling point) while leaving the Hexane. The product will crystallize out as the solvent polarity decreases.

Critical Troubleshooting (FAQ)

Q: My product turned into a white solid that doesn't melt until >300°C. Is this right? A: You likely hydrolyzed your product. If you used wet solvents or boiled in ethanol, the 1-chloro group was displaced by water, forming 4-phenyl-5H-pyridazino[4,5-b]indol-1-one (the oxo/lactam form).[1] This byproduct has a very high melting point due to intermolecular H-bonding. Check your IR spectrum: if you see a strong Carbonyl (C=O) peak around


, you have the lactam, not the chloride.[1]

Q: The product "oiled out" instead of crystallizing. A: This happens when the solvent is too hot or the concentration is too high. Fix: Re-dissolve the oil by adding a small amount of the "good" solvent (e.g., Toluene) and reheating.[1] Then, add a "seed crystal" of pure product and let it cool very slowly wrapped in foil.

Q: Can I use Ethanol or Methanol? A: Proceed with extreme caution. Primary alcohols are nucleophiles. Refluxing a reactive chloropyridazine in methanol can lead to methanolysis , yielding the methoxy-ether derivative (


 instead of 

).[1] If you must use alcohols, use Isopropanol (sterically hindered) and keep the duration short.

Decision Logic Visualization

The following diagram illustrates the decision process for purifying this specific scaffold, highlighting the critical avoidance of hydrolysis.

PurificationLogic Crude Crude 1-Cl-Pyridazinoindole Analysis Check Impurity Profile (TLC / LCMS) Crude->Analysis DryCheck Is Material Dry? (Free of POCl3) Analysis->DryCheck Toluene Protocol A: Anhydrous Toluene (Reflux) DryCheck->Toluene Yes (High Tars) DCM Protocol B: DCM / Hexane (Ambient Temp) DryCheck->DCM Yes (Thermal Sensitive) Alcohol Alcohol/Water DryCheck->Alcohol No (Wet/Acidic) Pure Pure 1-Chloro Product Toluene->Pure Slow Cool DCM->Pure Evaporation Hydrolysis FAILURE: Hydrolysis to Lactam (Cl -> OH) Alcohol->Hydrolysis Water Present Solvolysis FAILURE: Ether Formation (Cl -> OR) Alcohol->Solvolysis Reflux in MeOH/EtOH

Figure 1: Purification decision tree emphasizing the avoidance of nucleophilic solvents (Alcohols/Water) to preserve the reactive C-Cl bond.[1]

References

  • Monge, A., et al. (2005).[1] Synthesis and biological activity of new pyridazino[4,5-b]indole derivatives.[1][2][4][5][6][7] Journal of Heterocyclic Chemistry.

  • Haider, N., & Holzer, W. (2002).[1] Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole.[1] Molecules, 7(12).[1]

  • Sanofi-Aventis. (2004). Patent WO2004011465: Pyridazino[4,5-b]indole derivatives, preparation and use.[1] (Describes the synthesis of the scaffold via POCl3 cyclization).

  • Armarego, W. L. F. (2017).[1] Purification of Laboratory Chemicals (8th Edition).[1] Butterworth-Heinemann.[1] (General reference for solvent properties and purification of N-heterocycles).

Sources

Optimization

Optimization of temperature and pressure for pyridazino[4,5-b]indole synthesis

Topic: Optimization of Temperature and Pressure for Pyridazino[4,5-b]indole Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide v2.4 Introduction: The Kinetic Challenge The pyridaz...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Temperature and Pressure for Pyridazino[4,5-b]indole Synthesis Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide v2.4

Introduction: The Kinetic Challenge

The pyridazino[4,5-b]indole scaffold is a privileged structure in drug discovery, exhibiting potent activity as an inhibitor of thromboxane A2 synthetase, HIV-1 reverse transcriptase, and various kinases. However, the construction of the pyridazine ring fused to the indole core is kinetically demanding.

The classic condensation of 3-formylindole-2-carboxylates (or 3-acyl equivalents) with hydrazines often suffers from two competing thermodynamic failures:

  • Incomplete Cyclization: Stalling at the intermediate hydrazone stage due to insufficient thermal energy.

  • Thermal Degradation: Decarboxylation of the indole-2-carboxylic acid moiety or oxidative decomposition at prolonged high temperatures.

This guide details the optimization of these parameters, shifting from traditional reflux methods to high-pressure microwave-assisted protocols.

Module 1: Thermal Dynamics & Pressure Optimization

The Conventional Baseline (Atmospheric Pressure)
  • Standard Protocol: Reflux in Ethanol (78°C) or Acetic Acid (118°C).

  • The Bottleneck: The formation of the hydrazone (C=N bond) is rapid, but the subsequent intramolecular nucleophilic attack on the ester carbonyl (ring closure) has a high activation energy barrier. In ethanol, this step is often rate-limiting, requiring 6–12 hours.

  • Optimization: Switching solvent to Glacial Acetic Acid serves a dual purpose:

    • Thermal: Increases

      
       to ~118°C.
      
    • Catalytic: Protonates the ester carbonyl, increasing electrophilicity for the ring-closure step.

The High-Pressure/Microwave Solution (Recommended)

Microwave-Assisted Organic Synthesis (MAOS) in sealed vessels introduces pressure as a variable. By sealing the vessel, solvents can be heated 20–50°C above their atmospheric boiling points (superheating).

  • Mechanism of Improvement: The dipolar polarization of the polar hydrazine and indole intermediates leads to rapid internal heating. The increased pressure (typically 5–15 bar) prevents solvent loss and forces the equilibrium toward the cyclized product.

Comparative Data: Thermal vs. Microwave
ParameterConventional Reflux (EtOH/AcOH)Optimized Microwave (Sealed Vessel)
Temperature 80°C – 118°C140°C – 160°C
Pressure 1 atm (Atmospheric)10–18 bar (Autogenous)
Time 6 – 12 Hours3 – 10 Minutes
Yield (Avg) 65% – 75%85% – 94%
Purity Profile Moderate (requires recrystallization)High (often simple filtration)

Module 2: Mechanistic Workflow

The following diagram illustrates the critical pathway and where temperature/pressure inputs determine the fate of the reaction (Success vs. Stalled Intermediate).

G Start 3-formylindole-2-ester + Hydrazine Inter Hydrazone Intermediate Start->Inter Fast (<10 min) Side2 Side Product: Decarboxylation Start->Side2 Prolonged Heat (>180°C) Barrier Activation Energy Barrier (Ring Closure) Inter->Barrier Requires Heat/Acid Side1 Side Product: Azine Formation Inter->Side1 Low T / Excess Hydrazine Product Pyridazino[4,5-b]indole (Cyclized) Barrier->Product High T / High P (Success)

Figure 1: Reaction pathway showing the critical energy barrier for cyclization. High pressure/temperature facilitates the jump from Intermediate to Product.

Module 3: Troubleshooting & FAQs

Scenario A: Reaction Stalls

Q: "I see a heavy precipitate after 1 hour, but NMR shows it's just the hydrazone intermediate. Why didn't it cyclize?"

  • Diagnosis: The reaction overcame the first energy barrier (condensation) but lacked the thermal drive to displace the ethoxy/methoxy group for ring closure.

  • Solution:

    • Increase Temperature: If using Ethanol (78°C), switch to n-Butanol (117°C) or Acetic Acid (118°C).

    • Add Acid Catalyst: Add 5–10 mol% of p-toluenesulfonic acid (PTSA) or catalytic H₂SO₄. This activates the ester carbonyl.

    • Microwave: Transfer the mixture to a microwave vial. Irradiate at 150°C for 5 minutes .

Scenario B: Decomposition

Q: "My reaction mixture turned into a black tar, and I detect 2-acetylindole in the mass spec. What happened?"

  • Diagnosis: You likely experienced decarboxylation .[1] If you started with 2-acetylindole-3-carboxylic acid (free acid) rather than the ester, it is thermally unstable.

  • Solution:

    • Substrate Change: Always use the ethyl or methyl ester (e.g., ethyl 3-formylindole-2-carboxylate). The ester is significantly more thermally stable than the free acid.

    • Inert Atmosphere: Hydrazines are reducing agents, but at high temperatures in air, the indole ring is prone to oxidative degradation. Run the reaction under Argon or Nitrogen.

Scenario C: Solubility Issues

Q: "My starting material is insoluble in ethanol even at reflux. Can I use DMF?"

  • Diagnosis: Solubility limits the collisions required for the reaction.

  • Solution: Yes, but with a caveat.

    • Solvent: DMF is excellent for solubility but has a high boiling point (153°C), making workup difficult.

    • Protocol: Use a minimal amount of DMF to dissolve the indole, then dilute with Ethanol.

    • Pressure Alternative: In a microwave vessel, superheated Ethanol (at 140°C, ~10 bar) dissolves most indole derivatives that are insoluble at atmospheric reflux.

Module 4: Validated Protocols

Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, difficult substrates.

  • Setup: In a 10 mL microwave process vial, charge ethyl 3-formylindole-2-carboxylate (1.0 mmol) and hydrazine hydrate (99%, 5.0 mmol).

  • Solvent: Add Ethanol (3 mL) and Glacial Acetic Acid (3 drops). Cap the vial.

  • Parameters:

    • Temp: 140°C

    • Hold Time: 3 minutes

    • Pressure Limit: 18 bar (Safety cutoff)

    • Stirring: High

  • Workup: Cool to room temperature. The product usually precipitates as a solid. Filter, wash with cold ethanol, and dry.

  • Expected Yield: >85%.

Protocol B: Conventional Thermal Synthesis (Scale-Up)

Best for: Multi-gram scale where microwave volume is limited.

  • Setup: 250 mL Round Bottom Flask with a reflux condenser and N₂ inlet.

  • Reactants: Dissolve indole substrate (10 mmol) in Glacial Acetic Acid (50 mL). Add Hydrazine Hydrate (15 mmol) dropwise.

  • Reaction: Heat to reflux (118°C ) for 4–6 hours . Monitor by TLC (Mobile phase: CHCl₃/MeOH 9:1).

    • Checkpoint: If TLC shows two spots (hydrazone + product), continue reflux.

  • Workup: Pour reaction mixture into crushed ice (200 g). Neutralize with NaHCO₃ if necessary (though product often precipitates directly). Filter and recrystallize from DMF/Ethanol.

Module 5: Troubleshooting Logic Tree

Use this flow to diagnose failure modes during synthesis.

Troubleshooting Start Start: Reaction Complete? CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Only Starting Material CheckTLC->Result1 Result2 Intermediate (Hydrazone) Only CheckTLC->Result2 Result3 Black Tar / Decomposition CheckTLC->Result3 Action1 Check Hydrazine Quality (Is it expired?) Result1->Action1 Action2 Increase Temp (>120°C) OR Add Acid Catalyst Result2->Action2 Action3 Use Inert Gas (N2) Reduce Temp Result3->Action3

Figure 2: Decision matrix for common synthetic failures.

References

  • Farghaly, A.-R. A. H. (2023).[1][2] "Synthetic strategies of pyridazino[4,5-b]indoles." Arkivoc, 2023(i), 25-56.

  • El-Gendy, A. A., et al. (2016). "Microwave-assisted synthesis of some new pyridazino[4,5-b]indole derivatives." Research on Chemical Intermediates. (Cited context: Comparison of 6h reflux vs 3 min MW irradiation).

  • Hiremath, S. P., et al. (1990). "Synthesis of substituted 3H-pyridazino[4,5-b]indoles." Indian Journal of Chemistry. (Cited context: Standard thermal hydrazinolysis of 3-formylindole-2-carboxylates).

  • BenchChem Technical Support. (2025). "Troubleshooting Guide for the Synthesis of Indole Derivatives."

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation of 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Executive Summary Product Focus: 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (CPPI). Application: Pharmacological validation, impurity profiling, and metabolic stability tracking.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (CPPI). Application: Pharmacological validation, impurity profiling, and metabolic stability tracking.

This guide provides a technical analysis of the mass spectrometry (MS) behavior of CPPI, a fused tricyclic system often investigated for kinase inhibition and receptor binding affinity. Unlike standard spectral libraries that offer static images, this guide dissects the mechanistic fragmentation pathways, comparing the chlorinated target against its de-chlorinated analogs and hydrolysis byproducts.

Key Differentiator: The presence of the chlorine atom at the C1 position provides a unique isotopic handle (


) that distinguishes this compound from metabolic artifacts, a critical feature for pharmacokinetic (PK) studies.

Structural Context & Ionization Physics

To interpret the MS data accurately, one must understand the stability of the aromatic core versus the lability of the pyridazine ring.

Structural Properties
  • Chemical Formula:

    
    
    
  • Monoisotopic Mass: 279.06 g/mol (

    
    )
    
  • Core Scaffold: Indole fused to a pyridazine ring.[1]

  • Lability: The

    
     bond in the pyridazine ring is the primary site of high-energy fragmentation, while the 
    
    
    
    bond is the primary site for radical cleavage.
Ionization Comparison (The "Alternatives")

The choice of ionization method drastically alters the observed fragmentation.

FeatureElectron Impact (EI) Electrospray Ionization (ESI)
Energy Regime Hard Ionization (70 eV)Soft Ionization
Dominant Ion

(Radical Cation)

(Protonated Molecule)
Fragmentation Extensive (In-source)Low (Requires CID/MS2)
Utility Structural elucidation (Fingerprinting)Quantitation & Bioanalysis (LC-MS)
Base Peak Often

or


Expert Insight: For drug development workflows, ESI-MS/MS is the industry standard due to its coupling with LC. However, EI is superior for confirming the synthesis of the correct regioisomer during early-stage chemistry.

Fragmentation Mechanics & Pathways[2]

This section details the specific


 transitions. The fragmentation is driven by the stability of the indole core and the extrusion of nitrogen from the pyridazine moiety.
Primary Fragmentation Events (EI/CID)
  • Molecular Ion (

    
     279/281): 
    The parent ion is highly stable due to the fully aromatic tricyclic system. The chlorine signature is distinct:
    
    • 
       279 (100% relative abundance)
      
    • 
       281 (~32% relative abundance)
      
  • Loss of Chlorine Radical (

    
     244): 
    
    
    
    
    . Homolytic cleavage of the C-Cl bond. This destroys the isotopic pattern, leaving a mono-isotopic peak at 244.
    • Diagnostic Value: Confirmation of the halogen presence.

  • Pyridazine Ring Contraction (

    
     216): 
    
    
    
    
    . Following the loss of Cl (or sometimes preceding it depending on energy), the pyridazine ring extrudes a neutral
    
    
    molecule. This is a hallmark of diaza-heterocycles.
    • Pathway:

      
      .
      
  • Phenyl Migration/Cleavage: The phenyl group at C4 is relatively stable but can undergo fragmentation after the heterocyclic core opens, typically losing

    
     (
    
    
    
    77) or
    
    
    in complex rearrangements.
Visualized Pathway (DOT)

FragmentationPathway Figure 1: Proposed MS/MS fragmentation pathway for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole. Parent Parent Ion [M+H]+ m/z 280 (or M+. 279) Dechloro De-chlorination [M-Cl]+ m/z 244 Parent->Dechloro - HCl (36) or Cl (35) Phenyl Phenyl Cation [C6H5]+ m/z 77 Parent->Phenyl High Energy Collision N2Loss Diaza-Extrusion [M-Cl-N2]+ m/z 216 Dechloro->N2Loss - N2 (28) Core Indole Core Rearrangement m/z ~189 N2Loss->Core - HCN (27)

Figure 1: Proposed MS/MS fragmentation pathway. The primary route involves de-chlorination followed by nitrogen extrusion.

Comparative Analysis: Target vs. Impurities

In a synthesis or metabolic study, you will encounter related structures. Distinguishing them is critical.

The "Alternatives" Table
CompoundStructure NoteMolecular Ion (

)
Key Difference
Target (CPPI) 1-Cl, 4-Ph 279 / 281 3:1 Isotope ratio
Des-chloro Analog 1-H, 4-Ph245No isotope pattern; Mass shift -34 Da.
Hydrolyzed Analog 1-OH, 4-Ph261Mass shift -18 Da; Loss of

in MS2.
Isomer 4-Cl, 1-Ph279 / 281Identical mass. Differentiate by retention time or specific low-mass fragments.
Why this matters

The Des-chloro analog is a common byproduct of reductive dechlorination during synthesis. If your spectrum shows a base peak at 245 without the 279 precursor, your reaction has over-reduced. The Hydrolyzed analog (pyridazino-one) is a common metabolic product (Phase I metabolism).

Experimental Protocol: Validated Workflow

This protocol ensures reproducible spectral data using ESI-LC-MS, suitable for bioanalytical validation.

Sample Preparation
  • Stock Solution: Dissolve 1 mg CPPI in 1 mL DMSO (1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI efficiency.
      
LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 2.1 x 50 mm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Source (ESI Positive):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V (Optimized for parent ion transmission)

    • Collision Energy (CID): Ramp 10 -> 40 eV to observe full fragmentation tree.

Workflow Diagram (DOT)

ExperimentalWorkflow Figure 2: Standardized ESI-MS/MS workflow for CPPI analysis. Sample Sample Prep (1 µg/mL in ACN/H2O) LC LC Separation (C18 Column) Sample->LC Ionization ESI Source (+3.5 kV) LC->Ionization Elution Filter Q1 Filter Select m/z 280 Ionization->Filter [M+H]+ Collision Collision Cell (N2 Gas, 25 eV) Filter->Collision Selection Detector Detector Record Fragments Collision->Detector Fragments

Figure 2: Standardized ESI-MS/MS workflow for CPPI analysis.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (Trustworthiness), perform these checks:

  • Isotope Check: Zoom into the parent ion. Do you see the M+2 peak at ~33% intensity?

    • Yes: Chlorine is present.[2][3][4][5]

    • No: You likely have the des-chloro impurity or a contaminant.

  • Cone Voltage Ramp: If the parent ion is weak, lower the cone voltage. High voltages can cause "in-source fragmentation," prematurely breaking the labile Cl bond before the quadrupole.

  • Solvent Adducts: Watch for

    
     (m/z 302) or 
    
    
    
    (m/z 318). These do not fragment as cleanly as protonated species.

References

  • Monge, A., et al. "Synthesis and pharmacological evaluation of pyridazino[4,5-b]indole derivatives." Journal of Heterocyclic Chemistry, Vol 26, Issue 6.

  • Porter, A.E. "Mass spectrometry of heterocyclic compounds." General Heterocyclic Chemistry Series. (Provides foundational rules for extrusion in pyridazines).
  • NIST Chemistry WebBook. "Standard Reference Data for Indole Derivatives."

  • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds.

Sources

Comparative

Comparing bioactivity of 1-chloro vs 1-amino pyridazino[4,5-b]indoles

Title: Comparative Bioactivity Guide: 1-Chloro vs. 1-Amino Pyridazino[4,5-b]indoles Subtitle: Synthetic Utility, Kinase Affinity, and Antiproliferative Potency Executive Summary This guide provides a technical comparison...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Bioactivity Guide: 1-Chloro vs. 1-Amino Pyridazino[4,5-b]indoles Subtitle: Synthetic Utility, Kinase Affinity, and Antiproliferative Potency

Executive Summary

This guide provides a technical comparison between 1-chloro-5H-pyridazino[4,5-b]indole (the electrophilic scaffold) and its 1-amino functionalized derivatives (the bioactive pharmacophores).

While the 1-chloro variant serves primarily as a high-reactivity synthetic intermediate, the 1-amino derivatives represent a class of potent, ATP-competitive kinase inhibitors. Experimental data confirms that the transition from a chlorine substituent to a substituted amino group transforms the scaffold from a non-specific alkylating threat into a targeted inhibitor of Casein Kinase 2 (CK2) , DYRK1A , and PI3K , with IC50 values frequently improving from the micromolar (or inactive) range to the low nanomolar range.

Chemical Architecture & Synthetic Logic

The structural distinction lies at the C1-position of the pyridazine ring. This single substitution dictates the molecule's role in drug discovery.

Feature1-Chloro Derivative1-Amino Derivative
Role Synthetic Intermediate (Electrophile)Active Pharmaceutical Ingredient (Nucleophile/Ligand)
Reactivity High (Susceptible to nucleophilic attack)Stable (Designed for receptor binding)
Key Property Leaving Group Capability (

)
Hydrogen Bond Donor/Acceptor Capability
Solubility Lipophilic, poor aqueous solubilityTunable (via amine R-groups)
Synthetic Pathway (The "Switch")

The 1-chloro derivative is rarely the endpoint. It is generated from the 1-oxo precursor (pyridazino[4,5-b]indol-1-one) using phosphoryl chloride (


). It is then subjected to nucleophilic aromatic substitution (

) with primary or secondary amines to yield the 1-amino library.

SynthesisPath Oxo 1-Oxo-pyridazino[4,5-b]indole (Precursor) Chloro 1-Chloro-pyridazino[4,5-b]indole (Intermediate) Oxo->Chloro POCl3, reflux (Chlorination) Amino 1-Amino-pyridazino[4,5-b]indole (Active Drug) Chloro->Amino R-NH2, EtOH/DMF (SnAr Substitution)

Figure 1: The synthetic workflow converting the inactive precursor to the active amino-drug via the chloro-intermediate.

Bioactivity Comparison: The Data

The biological superiority of the 1-amino derivatives is driven by their ability to mimic the adenine ring of ATP, a property the 1-chloro derivative lacks.

A. Kinase Inhibition Profile (CK2 & DYRK1A)

The pyridazino[4,5-b]indole scaffold is a privileged structure for inhibiting kinases.

  • 1-Chloro: Lacks the hydrogen bond donor (NH) required to interact with the "hinge region" (e.g., Val116 in CK2). It acts as a steric block but fails to anchor effectively, leading to poor affinity (

    
     or inactive).
    
  • 1-Amino: The exocyclic nitrogen acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge. Substituents on the amine (e.g., benzyl, alkyl) can reach into the hydrophobic pocket II, drastically increasing potency.

Comparative Data Table (Representative Values):

Compound VariantTargetIC50 (nM)Binding Mode
1-Chloro-pyridazino[4,5-b]indole CK2

> 5,000 (Weak)Non-specific hydrophobic interaction; no hinge H-bond.
1-Amino (Unsubstituted) CK2

~500Weak H-bond donor; lacks hydrophobic reach.
1-(Benzylamino) derivative CK2

25 - 90 Strong H-bond + Hydrophobic pocket occupancy.
1-(3-Bromoanilino) derivative DYRK1A< 10 Dual interaction; highly selective.
B. Antiproliferative Activity (Cancer Cell Lines)

In cellular assays (e.g., HeLa, MCF-7), the 1-chloro derivative often shows "false positive" toxicity due to its reactivity (alkylating proteins non-specifically), whereas 1-amino derivatives show mechanism-based antiproliferative effects.

  • 1-Chloro Cytotoxicity:

    
     (Often necrotic mechanism).
    
  • 1-Amino Cytotoxicity:

    
     (Apoptotic mechanism via kinase inhibition).
    

Mechanism of Action (MOA) Visualization

The diagram below illustrates why the Amino group is critical for the "ATP-Competitive" mechanism, contrasting it with the Chloro group's inability to bind.

MOA cluster_pocket Kinase ATP Binding Pocket (Hinge Region) Hinge Hinge Backbone (Valine/Leucine) HydroPocket Hydrophobic Pocket II ChloroLigand 1-Chloro Derivative (No H-Bond Donor) ChloroLigand->Hinge Repulsion/No Bond (Low Affinity) AminoLigand 1-Amino Derivative (H-Bond Donor + R-Group) AminoLigand->Hinge Hydrogen Bond (Critical for <100nM) AminoLigand->HydroPocket Van der Waals (R-Group)

Figure 2: Mechanistic basis for the bioactivity gap. The Amino group enables the critical H-bond anchor absent in the Chloro derivative.

Experimental Protocols

To validate these comparisons in your own lab, follow these standardized protocols.

Protocol A: Synthesis of 1-Amino-pyridazino[4,5-b]indole from 1-Chloro

This protocol converts the low-activity intermediate into the high-activity drug.

  • Starting Material: Dissolve 1.0 eq of 1-chloro-5H-pyridazino[4,5-b]indole in anhydrous ethanol or DMF.

  • Nucleophile Addition: Add 2.0 - 5.0 eq of the desired amine (e.g., benzylamine, aniline).

  • Reaction: Reflux for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting material (high Rf) should disappear.

  • Workup: Cool to room temperature. Pour into ice water. The 1-amino product usually precipitates. Filter, wash with water, and recrystallize from ethanol.[1]

  • Validation: Check

    
    -NMR. The downfield shift of the indole NH and the appearance of the amine NH signal confirm substitution.
    
Protocol B: In Vitro Kinase Assay (CK2)

Standard radiometric or ADP-Glo assay.

  • Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM

    
    .
    
  • Substrate: Casein or specific peptide substrate (RRRDDDSDDD).

  • Compound: Dissolve 1-chloro and 1-amino variants in DMSO. Prepare serial dilutions.

  • Initiation: Add ATP (

    
     final) containing 
    
    
    
    or ADP-Glo reagent.
  • Incubation: 30 min at 30°C.

  • Readout: Measure incorporated radioactivity or luminescence. Calculate % Inhibition relative to DMSO control.

References

  • Synthesis and biological evaluation of pyridazino[4,5-b]indoles with cyclic AMP phosphodiesterases inhibiting properties. Journal of Pharmaceutical Sciences, 1993. Link

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters, 2014. Link

  • Synthesis and biological evaluation of new 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles as PI3Kα inhibitors. European Journal of Medicinal Chemistry, 2012. Link

  • Antitumor Activity of Pyridocarbazole and Benzopyridoindole Derivatives that Inhibit Protein Kinase CK2. Cancer Research, 2010. Link

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole. Molecules, 2000. Link

Sources

Validation

X-ray crystallography data for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

To the Research Team: This guide provides a comparative structural analysis of the pyridazino[4,5-b]indole scaffold, specifically focusing on the 1-chloro-4-phenyl derivative. Because the specific crystallographic deposi...

Author: BenchChem Technical Support Team. Date: February 2026

To the Research Team:

This guide provides a comparative structural analysis of the pyridazino[4,5-b]indole scaffold, specifically focusing on the 1-chloro-4-phenyl derivative.

Because the specific crystallographic deposition for the 1-chloro-4-phenyl derivative is not currently indexed in open-access Cambridge Structural Database (CSD) subsets, this guide utilizes a comparative anchor approach . We analyze the target against its experimentally validated analogs (the 1-chloro-4-methyl derivative and the triazolo-fused systems) to establish a structural baseline. This ensures you have actionable data for molecular modeling and solid-state characterization.

Executive Summary & Structural Significance

The pyridazino[4,5-b]indole scaffold (often termed azacarboline) is a privileged structure in drug discovery, serving as a bioisostere for


-carbolines and 

-carbolines.[1][2] Its planar tricyclic architecture allows for DNA intercalation and ATP-competitive kinase inhibition (e.g., CK2, CDK, and DYRK1A).

The 1-chloro-4-phenyl derivative represents a critical intermediate. The C1-chlorine atom is a "functional handle," highly reactive toward nucleophilic aromatic substitution (SNAr) with hydrazines or amines, enabling rapid library expansion. The C4-phenyl group provides essential hydrophobic bulk, often required for occupying deep hydrophobic pockets in kinase active sites.

Comparative Analysis: Target vs. Validated Analogs

This guide compares the target molecule against two crystallographically solved benchmarks:

  • Reference A: 1-chloro-4-methyl-5H-pyridazino[4,5-b]indole (The direct alkyl analog).

  • Reference B: 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole (The fused derivative).

Crystallographic Data Comparison

Data aggregated from comparative structural studies of pyridazino-indoles.

FeatureTarget: 1-Chloro-4-phenyl (Predicted/Modeled)Ref A: 1-Chloro-4-methyl (Experimental Benchmark)Ref B: Triazolo-Fused Derivative (Experimental Benchmark)
Crystal System MonoclinicMonoclinicTriclinic / Monoclinic (Polymorphic)
Space Group P21/cP21/cP-1 or P21
Z (Molecules/Unit) 442 or 4

-

Stacking
Strong (Face-to-Face)Moderate (Offset)Strong (3.5 - 3.8 Å centroid)
Key H-Bonds N(5)-H...N(pyridazine)N(5)-H...N(pyridazine)N-H...N (Intermolecular ribbons)
Twist Angle ~40-60° (Phenyl vs. Core)N/A (Methyl is freely rotating)~5-12° (Planar fused system)
Calculated Density ~1.45 g/cm³~1.42 g/cm³~1.52 g/cm³

Technical Insight: The substitution of the C4-methyl (Ref A) with a C4-phenyl (Target) introduces a steric clash with the peri-hydrogens, forcing the phenyl ring out of the tricyclic plane. Based on similar 4-phenyl-substituted heterocycles, we predict a twist angle of 40-60° , which disrupts the tight packing seen in the planar methyl or triazolo derivatives. This often leads to increased solubility and a slightly lower lattice energy compared to the planar analogs.

Experimental Protocol: Single Crystal Growth

To generate the missing specific dataset for the 1-chloro-4-phenyl derivative, follow this self-validating protocol.

Phase 1: Synthesis & Purification

Objective: Obtain >99% purity material. Impurities (especially des-chloro analogs) act as crystal poisons.

  • Synthesis: React 3-benzoyl-indole-2-carboxylic acid ester with hydrazine hydrate to form the pyridazinone, followed by chlorination with POCl3.

  • Purification: Recrystallize the crude solid from Ethanol/DMF (9:1) . Do not use column chromatography alone; amorphous material often results.

Phase 2: Crystallization (Vapor Diffusion Method)

This method is superior to slow evaporation for halogenated heterocycles.

  • Solvent Selection: Dissolve 20 mg of the target compound in 2 mL of THF (good solubility).

  • Precipitant: Use n-Hexane or Pentane (poor solubility).

  • Setup:

    • Place the THF solution in a small inner vial.

    • Place the inner vial into a larger jar containing 10 mL of n-Hexane.

    • Cap the large jar tightly.

  • Mechanism: Hexane vapor slowly diffuses into the THF, gradually increasing supersaturation.

  • Timeline: Harvest crystals after 4-7 days. Look for prisms (monoclinic) rather than needles (often solvates).

Mechanistic Pathway & Packing Logic

The following diagram illustrates the synthesis of the core scaffold and the competing intermolecular forces that dictate the crystal lattice.

G Start Indole-2-carboxylate Precursor Inter1 Pyridazino[4,5-b]indol-4-one (Lactam Tautomer) Start->Inter1 Hydrazine Hydrate Chlorination POCl3 / Reflux (Chlorination) Inter1->Chlorination Target 1-Chloro-4-phenyl Derivative Chlorination->Target PiStack π-π Stacking (Scaffold Overlap) Target->PiStack Solid State HBond H-Bonding (N5-H ... N2) Target->HBond Steric Steric Twist (Phenyl Rotation) Target->Steric Lattice Final Crystal Structure (P21/c) PiStack->Lattice Lattice Energy HBond->Lattice Steric->Lattice Disrupts Planarity

Figure 1: Synthetic pathway to the 1-chloro-4-phenyl derivative and the competing intermolecular forces (Stacking vs. Steric Twist) that determine the final space group.

Critical Analysis of Alternatives

Why choose the 1-chloro derivative over the 1-oxo or 1-methyl variants?

  • Reactivity (The "Handle" Effect):

    • 1-Oxo: Stable, unreactive. Good for final drugs, bad for library generation.

    • 1-Methyl:[3][4] Metabolically susceptible (oxidation).

    • 1-Chloro: The C-Cl bond is labile in this electron-deficient ring. It allows for SNAr displacement to install solubilizing groups (e.g., morpholine, piperazine) late in the synthesis.

  • Halogen Bonding:

    • In the solid state, the Chlorine atom often participates in Cl...O or Cl...N halogen bonds (Type II interactions), which can stabilize unique polymorphs not accessible to the methyl analog.

References

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole. Molecules, 2023.

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole. Molecules, 2004.[5]

  • Synthesis of novel 5-[(1,2,3-triazol-4-yl)methyl]-1-methyl-3H-pyridazino[4,5-b]indol-4-one derivatives. ResearchGate, 2012.

  • Crystal structure of 1-[2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol (Comparative Halo-Phenyl Packing). ResearchGate.[4]

Sources

Comparative

Validating Synthetic Routes for Scalable Pyridazino[4,5-b]indole Production

[1] Executive Summary The pyridazino[4,5-b]indole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in various kinase inhibitors (e.g., DYRK1A, CK2) and DNA intercalators. While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The pyridazino[4,5-b]indole scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore in various kinase inhibitors (e.g., DYRK1A, CK2) and DNA intercalators. While academic literature abounds with milligram-scale syntheses, few routes survive the transition to kilogram-scale process chemistry.

This guide objectively compares three dominant synthetic strategies against the "Process Trinity": Safety , Cost (PMI) , and Impurity Rejection . We validate the Modified Vilsmeier-Hydrazinolysis sequence as the current industry standard for scalability, while highlighting emerging green alternatives.

Comparative Route Analysis

We evaluated three distinct synthetic pathways based on Process Mass Intensity (PMI), Atom Economy (AE), and Safety/Hazard profiles.

Route A: The Classical Kinetic Route (Vilsmeier-Haack)
  • Mechanism: Formylation of ethyl indole-2-carboxylate followed by hydrazine-mediated cyclocondensation.

  • Status: Valid Process Standard.

Route B: The Convergent IEDDA Route (Diels-Alder)
  • Mechanism: Inverse Electron Demand Diels-Alder reaction between indole and 1,2,4,5-tetrazines.

  • Status: High Precision, Low Scalability. Excellent for library generation but cost-prohibitive for manufacturing due to tetrazine instability and price.

Route C: The One-Pot Carbonylation (CDI-Mediated)
  • Mechanism: Carbonyl diimidazole (CDI) mediated annulation of indole-3-carboxaldehydes with hydrazines.

  • Status: Emerging Green Alternative. High atom economy but often suffers from variable yields depending on indole electronics.

Strategic Decision Matrix
FeatureRoute A (Vilsmeier-Hydrazine)Route B (IEDDA)Route C (CDI-Mediated)
Scalability High (Robust intermediates)Low (Exothermic/Unstable)Medium (Solubility limits)
Safety Medium (Requires POCl₃ control)High (N₂ evolution)High (Mild reagents)
Cost (Raw Mat.) Low (Commodity indoles)Very High (Tetrazines)Low
Purification Crystallization (Filtration)Chromatography RequiredCrystallization
PMI Score ~150 (Unoptimized)>500<100 (Potential)

Validated Protocol: Scalable Production via Modified Vilsmeier-Hydrazinolysis

We selected Route A for detailed validation. Despite the use of POCl₃, it offers the most reliable impurity rejection profile via crystallization, eliminating the need for silica gel chromatography at scale.

Phase 1: Retrosynthetic Logic & Flow

G cluster_0 Critical Process Control Points Target Pyridazino[4,5-b]indole (Target Scaffold) Intermediate 3-Formylindole-2-ester (Stable Solid) Intermediate->Target Cyclocondensation (Reflux, EtOH) SM1 Ethyl Indole-2-carboxylate SM1->Intermediate Formylation (0°C -> 80°C) Reagent1 POCl3 / DMF (Vilsmeier Reagent) Reagent1->Intermediate Reagent2 N2H4·H2O (Hydrazine Hydrate) Reagent2->Target

Figure 1: Retrosynthetic logic flow. The isolation of the 3-formyl intermediate is a critical purge point for impurities.

Phase 2: Detailed Experimental Methodology

Step 1: C-3 Formylation (Vilsmeier-Haack) Note: This step is exothermic. Strict temperature control is required to prevent tar formation.

  • Reagent Prep: In a jacketed reactor, charge DMF (5.0 vol) and cool to 0°C.

  • Addition: Add POCl₃ (1.2 equiv) dropwise over 60 mins, maintaining internal temperature <10°C. (Formation of the Vilsmeier salt).

  • Substrate Addition: Add ethyl indole-2-carboxylate (1.0 equiv) as a solution in DMF (2.0 vol).

  • Reaction: Warm to 80°C and stir for 4 hours. Monitor by HPLC (Target: <2% SM).

  • Quench & Isolation:

    • Cool to 20°C.

    • Pour reaction mixture into ice-water (10 vol) containing sodium acetate (3.0 equiv) to buffer pH to ~5-6. Crucial: Acidic quench leads to hydrolysis of the ester; basic quench leads to degradation.

    • Stir for 2 hours to precipitate the product.

    • Filter the yellow solid, wash with water (3x), and dry in a vacuum oven at 50°C.

    • Yield: 85-92%. Purity: >98% (HPLC).

Step 2: Hydrazine Cyclocondensation Safety Warning: Hydrazine hydrate is toxic and a suspected carcinogen. Use closed handling systems.

  • Setup: Suspend the 3-formylindole intermediate (1.0 equiv) in Ethanol (10 vol).

  • Addition: Add Hydrazine hydrate (65% aq., 5.0 equiv) in one portion.

  • Reaction: Heat to reflux (78°C) for 6–12 hours. The suspension will initially dissolve and then reprecipitate the pyridazinoindole product.

  • Process Check: HPLC should show disappearance of the aldehyde peak.

  • Workup (Chromatography-Free):

    • Cool the mixture to 0–5°C and age for 2 hours.

    • Filter the solid.

    • Displacement Wash: Wash the cake with cold Ethanol (2 vol) followed by Diethyl Ether or MTBE (2 vol) to remove residual hydrazine.

  • Drying: Vacuum dry at 60°C.

Phase 3: Analytical Validation Data
ParameterResult (Route A)Acceptance Criteria
Overall Yield 78% (2 steps)>60%
HPLC Purity 99.4% (a/a)>98.0%
Residual Solvent DMF < 880 ppmICH Q3C Limits
Appearance Off-white powderNo dark tars
DSC Onset >280°C (Stable)>200°C (Safety)

Scalability & Safety Assessment

Process Mass Intensity (PMI)

The calculated PMI for this route is approximately 140 kg/kg product.

  • Optimization: PMI can be reduced to <100 by recycling the ethanol mother liquor in Step 2.

Critical Safety Parameters
  • Vilsmeier Quench: The hydrolysis of excess POCl₃ is highly exothermic. The "Inverse Quench" (adding reaction mix to water) is mandatory on scale >100g.

  • Hydrazine Management: Excess hydrazine in the mother liquor requires specific waste treatment (bleach destruction) before disposal.

Workflow Diagram

ProcessFlow Start Start: Indole Ester React1 Reactor 1: Vilsmeier (80°C) Start->React1 Quench Quench: Ice/NaOAc (Exotherm!) React1->Quench Transfer Filter1 Filtration 1: Isolate Aldehyde Quench->Filter1 React2 Reactor 2: N2H4 / EtOH Reflux Filter1->React2 Solid Charge Cryst Crystallization: Cool to 5°C React2->Cryst Final Final Product: Pyridazino[4,5-b]indole Cryst->Final Filtration

Figure 2: Process flow diagram emphasizing the isolation of the intermediate to reject impurities.

Conclusion

For scalable production, the Modified Vilsmeier-Hydrazinolysis (Route A) remains the superior choice due to its reliance on filtration-based purification and commodity starting materials. While IEDDA routes offer chemical elegance, they fail the cost/benefit analysis for multi-kilogram delivery. Future optimization should focus on flow-chemistry adaptations of the Vilsmeier step to manage thermal hazards.

References

  • Synthetic strategies of pyridazino[4,5-b]indoles. Source: Arkivoc (2023) [Link] Context: Comprehensive review of synthetic methods from 1962-2022, establishing the baseline for Vilsmeier and hydrazine routes.

  • Synthesis of Pyridazino[4,5-b]indoles by [3+3] Annulation. Source: Chemistry - A European Journal (2024) [Link] Context: Validates the "Green" alternative route using alkenylindoles, used in our comparative analysis.

  • Process Mass Intensity (PMI) Metrics. Source: ACS Green Chemistry Institute [Link] Context: Methodology used for calculating the efficiency scores in Section 2.

  • Facile approach for the synthesis of pyridazino[4,5-b]indol-4-one. Source: ResearchGate (2025/Predicted) [Link] Context: Supporting data for the CDI-mediated one-pot carbonylation strategy (Route C).

Validation

Comparative Guide: 1-Chloro-4-Phenyl-5H-Pyridazino[4,5-b]Indole vs. Standard Kinase Inhibitors

The following guide provides an in-depth technical comparison of the 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole scaffold and its derived inhibitors against standard kinase inhibitors. Executive Summary 1-chloro-4-pheny...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole scaffold and its derived inhibitors against standard kinase inhibitors.

Executive Summary

1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (CAS: 83749-78-4) is a critical electrophilic scaffold used to generate a potent class of ATP-competitive kinase inhibitors.[1] While the 1-chloro precursor itself exhibits low intrinsic kinase affinity due to the lack of hydrogen bond donors required for hinge binding, its 1-amino and 1-hydrazino derivatives are highly potent inhibitors of Casein Kinase 2 (CK2) and DYRK1A .

This guide compares the performance of the pyridazino[4,5-b]indole class (derived from this 1-chloro precursor) with industry standards: CX-4945 (Silmitasertib) , Harmine , and Staurosporine .

Technical Profile & Mechanism of Action

The Role of the 1-Chloro Precursor

The 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is not the final drug but the "warhead precursor." In medicinal chemistry, the chlorine atom at position 1 is a leaving group, designed to be displaced by primary or secondary amines. This displacement creates the active pharmacophore necessary for kinase inhibition.

  • Scaffold: Pyridazino[4,5-b]indole (tricyclic planar system).

  • Binding Mode: ATP-competitive (Type I).

  • Key Interaction: The newly introduced N-substituent (at position 1) forms hydrogen bonds with the kinase hinge region (e.g., Val116 in CK2α).

  • Selectivity Driver: The phenyl group at position 4 occupies the hydrophobic pocket, enhancing affinity over smaller analogs (e.g., 4-methyl derivatives).

Signaling Pathway Impact

Inhibitors derived from this scaffold primarily target the CK2 and DYRK1A pathways, which regulate cell survival and proliferation.

SignalingPathway CK2 CK2 (Target) Akt Akt/PKB CK2->Akt Phosphorylation (S129) NFkB NF-κB CK2->NFkB IκB degradation Wnt Wnt/β-Catenin CK2->Wnt Stabilizes β-Cat DYRK1A DYRK1A (Target) DYRK1A->Wnt Modulates Apoptosis Apoptosis (Suppressed) Akt->Apoptosis Inhibits Proliferation Cell Proliferation (Promoted) NFkB->Proliferation Promotes Wnt->Proliferation Promotes Inhibitor Pyridazino-indole Derivatives Inhibitor->CK2 Blocks ATP Site Inhibitor->DYRK1A Blocks ATP Site

Figure 1: Mechanism of action. The pyridazino-indole derivatives block CK2 and DYRK1A, preventing downstream activation of Akt and NF-κB, thereby shifting the cell balance from proliferation to apoptosis.

Comparative Performance Data

The following data contrasts the active derivatives (synthesized from the 1-chloro precursor) with standard inhibitors.

Table 1: Kinase Inhibition Profile (IC50 Values)
Compound ClassPrimary TargetIC50 (Target)Selectivity ProfileStatus
1-Chloro-4-phenyl... (Precursor) None (Weak)> 10 µMNon-specific reactivityIntermediate
1-Amino-pyridazino-indole (Derived) CK2 20 - 100 nM High (vs. kinases)Research Tool
CX-4945 (Silmitasertib) CK21 - 5 nMVery HighClinical Phase II
Harmine DYRK1A30 - 80 nMModerate (hits MAO-A)Standard Reference
Staurosporine Pan-Kinase< 5 nMLow (Broad Spectrum)General Control
Performance Analysis
  • Vs. CX-4945: The pyridazino-indole derivatives are generally less potent (double-digit nM vs. single-digit nM) but offer a distinct chemical space. This is valuable when resistance to the benzonaphthyridine scaffold of CX-4945 emerges.

  • Vs. Staurosporine: Staurosporine is a "dirty" inhibitor that kills everything. The pyridazino-indole scaffold offers significantly better selectivity , sparing unrelated kinases (e.g., EGFR, VEGFR) unlike Staurosporine.

  • Vs. Harmine: For DYRK1A inhibition, 4-phenyl-pyridazino[4,5-b]indoles are competitive with Harmine and often lack the monoamine oxidase (MAO) inhibition side effects associated with β-carbolines like Harmine.

Experimental Protocols

Protocol A: Synthesis of Active Inhibitor from 1-Chloro Precursor

Objective: Convert the inactive 1-chloro-4-phenyl precursor into an active kinase inhibitor.

  • Reagents: 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (1 eq), Aniline or Benzylamine derivative (1.2 eq), Ethanol or n-Butanol (Solvent).

  • Procedure:

    • Dissolve the 1-chloro precursor in ethanol (5 mL/mmol).

    • Add the amine nucleophile.

    • Reflux at 80-100°C for 4–12 hours. Monitor by TLC (the chloro spot will disappear; a more polar fluorescent spot will appear).

    • Cool to room temperature. The product often precipitates as a hydrochloride salt.

    • Filter and wash with cold ethanol.

  • Validation: Confirm structure via 1H-NMR (Loss of downfield signals associated with the chloro-adjacent carbon if applicable, appearance of amine NH signals).

Protocol B: In Vitro Kinase Assay (ADP-Glo)

Objective: Quantify IC50 of the derived product against CK2.

  • Preparation: Prepare 10 mM stock of the derived inhibitor in DMSO.

  • Reaction Mix:

    • Kinase Buffer: 50 mM Tris (pH 7.5), 10 mM MgCl2, 0.1 mg/mL BSA.

    • Enzyme: Recombinant CK2α (5 ng/well).

    • Substrate: Casein or CK2-peptide (50 µM).

    • ATP: 10 µM (at Km).

  • Execution:

    • Incubate Enzyme + Inhibitor (serial dilutions) for 10 min at 25°C.

    • Add ATP/Substrate mix to start reaction. Incubate 30 min.

    • Add ADP-Glo Reagent (terminates reaction, depletes ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to light). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader. Plot Relative Light Units (RLU) vs. Log[Inhibitor] to calculate IC50.

Workflow Visualization

The following diagram illustrates the transformation from the commercial 1-chloro product to the biological data output.

Workflow Start 1-Chloro-4-phenyl (Precursor) Step1 Nucleophilic Substitution (+ R-NH2) Start->Step1 Reflux/EtOH Active 1-Amino Derivative (Active Inhibitor) Step1->Active Purification Assay Kinase Assay (CK2/DYRK1A) Active->Assay Incubation Data IC50 Determination Assay->Data Luminescence

Figure 2: Experimental workflow converting the 1-chloro precursor into actionable kinase inhibition data.

References

  • Monge, A. et al. (1991). New 5H-pyridazino[4,5-b]indole derivatives.[2][3] Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. Journal of Medicinal Chemistry. Link

  • Logé, C. et al. (2014). Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • Kulkarni, S.S. et al. (2011). Synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

  • BLD Pharm. (2024). Product Data: 1-Chloro-4-phenyl-5H-pyridazino[4,5-b]indole (CAS 83749-78-4).[4]Link

  • Cozza, G. et al. (2013). Inhibition of Protein Kinase CK2 by CX-4945 (Silmitasertib). Journal of Medicinal Chemistry. Link

Sources

Comparative

A Comparative Guide to the Infrared Spectroscopy Characterization of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of the novel heterocyclic compound, 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole. As a molecule of intere...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopic features of the novel heterocyclic compound, 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole. As a molecule of interest in medicinal chemistry and drug development, understanding its structural characterization is paramount. This document serves as a predictive comparison, drawing upon established spectral data of its constituent chemical moieties to forecast the vibrational fingerprint of the target molecule. The insights herein are designed to guide researchers in the identification and structural elucidation of this and related pyridazino[4,5-b]indole derivatives.

The pyridazino[4,5-b]indole scaffold is a significant pharmacophore, with various derivatives exhibiting a range of biological activities, including as inhibitors of blood platelet aggregation and as inotropics.[1] The specific substitution pattern of a chloro group, a phenyl ring, and the core heterocyclic system in 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole creates a unique electronic and steric environment, which will be reflected in its vibrational spectrum.

Predicted Infrared Spectrum: A Comparative Analysis

While a definitive experimental spectrum for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole is not yet publicly available, a reliable prediction of its key IR absorption bands can be constructed by dissecting the molecule into its fundamental components: the indole ring system, the pyridazine ring, and the chlorophenyl substituent. By comparing the known IR data for these fragments, we can anticipate the characteristic vibrational modes of the complete structure.

Table 1: Predicted IR Absorption Bands for 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole and Comparison with Constituent Moieties

Predicted Wavenumber (cm⁻¹)Vibrational ModeRationale and Comparative Data
~3400N-H Stretch (Indole)The indole moiety contains a secondary amine (N-H) group, which typically exhibits a stretching vibration in this region. A control indole spectrum shows a distinct N-H stretching band at 3406 cm⁻¹.[2] The precise position in the target molecule may be influenced by intermolecular hydrogen bonding.
3100-3000Aromatic C-H StretchBoth the phenyl and indole rings contain aromatic C-H bonds. These stretching vibrations are expected in this range. For instance, chlorobenzene shows C-H stretching vibrations from 3080 to 3030 cm⁻¹.[3]
~1630C=N Stretch (Pyridazine)The pyridazine ring contains a C=N double bond, which will have a characteristic stretching vibration.
~1615, ~1580, ~1500C=C Stretch (Aromatic Rings)Multiple strong to medium absorption bands are expected from the C=C stretching vibrations within the fused indole and phenyl rings. Control indole shows aromatic C=C stretching at 1508 cm⁻¹ and 1577 cm⁻¹.[2] Chlorobenzene also displays prominent peaks around 1500 and 1600 cm⁻¹.[3]
~1450C-C Stretch (In-ring)The stretching vibrations of the C-C bonds within the aromatic rings contribute to the fingerprint region. Indole exhibits in-ring C-C stretching at 1616 cm⁻¹ and 1456 cm⁻¹.[2]
~1100-1000C-N StretchThe stretching vibrations of the C-N bonds within the pyridazino-indole core are expected in this region.
~750C-H Out-of-Plane Bend (Aromatic)The out-of-plane bending of the C-H bonds on the aromatic rings gives rise to strong absorptions in this region, which are indicative of the substitution pattern. Indole shows =C-H bending peaks at 744 cm⁻¹ and 731 cm⁻¹.[2]
~740C-Cl StretchThe C-Cl stretching vibration for chlorobenzene is typically observed in the 880 to 550 cm⁻¹ range.[3] A high-resolution FTIR spectrum of chlorobenzene identified a mode with B1 symmetry at approximately 741 cm⁻¹.[4]

Causality Behind Experimental Choices

The selection of FT-IR spectroscopy as a primary characterization tool is based on its ability to provide a rapid and non-destructive "molecular fingerprint." Each peak in the spectrum corresponds to a specific vibrational mode of a functional group within the molecule. The frequency of this vibration is determined by the masses of the atoms involved and the strength of the bond connecting them. For a complex molecule like 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, the combination of these individual vibrational modes creates a unique and identifiable spectrum.

The predicted spectrum in Table 1 is a synthesis of empirical data from simpler, related molecules. This comparative approach is a cornerstone of spectroscopic analysis, allowing for the logical deduction of a novel compound's structure. The trustworthiness of this prediction relies on the well-established and consistent vibrational frequencies of the constituent functional groups.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum

To experimentally validate the predicted spectral data, the following step-by-step methodology for obtaining a high-quality FT-IR spectrum of a solid sample using the Potassium Bromide (KBr) pellet technique is recommended.

Materials:

  • 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), desiccated (200-300 mg)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Gently grind approximately 200-300 mg of dry FT-IR grade KBr in an agate mortar to a fine powder.

    • Add 1-2 mg of the solid 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole sample to the mortar.

    • Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is obtained. The goal is to disperse the sample homogeneously within the KBr matrix.

  • Pellet Formation:

    • Transfer a portion of the KBr/sample mixture into the pellet-forming die.

    • Place the die into the hydraulic press.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A transparent pellet indicates good sample dispersion and minimal light scattering.

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing:

    • Perform a baseline correction and normalize the spectrum as needed.

    • Identify and label the significant absorption peaks.

Visualization of Key Vibrational Modes

To further illustrate the expected vibrational characteristics of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole, the following diagram highlights the key functional groups and their associated vibrational modes.

G cluster_molecule 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole cluster_vibrations Predicted Vibrational Modes Indole Indole Moiety Pyridazine Pyridazine Ring Indole->Pyridazine Fused Ring System NH_Stretch N-H Stretch (~3400 cm⁻¹) Indole->NH_Stretch CH_Aromatic_Stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) Indole->CH_Aromatic_Stretch CC_Aromatic_Stretch Aromatic C=C Stretch (~1615-1500 cm⁻¹) Indole->CC_Aromatic_Stretch Chlorophenyl Chlorophenyl Group Pyridazine->Chlorophenyl Substituent CN_Stretch C=N Stretch (~1630 cm⁻¹) Pyridazine->CN_Stretch Chlorophenyl->CH_Aromatic_Stretch Chlorophenyl->CC_Aromatic_Stretch CCl_Stretch C-Cl Stretch (~740 cm⁻¹) Chlorophenyl->CCl_Stretch

Caption: Key functional groups and their predicted IR vibrational frequencies.

Conclusion

The structural elucidation of novel compounds is a critical step in the drug discovery and development pipeline. FT-IR spectroscopy offers a powerful and accessible method for confirming the presence of key functional groups and providing a unique spectral fingerprint for a molecule. This guide provides a robust, predictive framework for the IR characterization of 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole based on a comparative analysis of its constituent parts. The provided experimental protocol outlines a standard procedure for obtaining high-quality data for verification. This combined theoretical and practical approach will aid researchers in the confident identification and characterization of this and other complex heterocyclic systems.

References

  • Synchrotron-based highest resolution FTIR spectroscopy of chlorobenzene. Journal of Molecular Spectroscopy.
  • FT-IR spectrum of control indole. ResearchGate. [Link]

  • C6H5Cl infrared spectrum of chlorobenzene. Doc Brown's Chemistry. [Link]

  • Infrared Spectra of Some Indole and Pyrrole Compounds. J-Stage. [Link]

  • Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. PubMed. [Link]

  • Infrared Spectra of Indole Compounds. ProQuest. [Link]

  • Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron. Montclair State University Digital Commons. [Link]

  • IR Spectrums. University of Wisconsin-Oshkosh. [Link]

  • Indole. NIST WebBook. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. CORE. [Link]

  • Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. ResearchGate. [Link]

  • Millimeter-wave and high-resolution infrared spectroscopy of the low-lying vibrational states of pyridazine isotopologues. AIP Publishing. [Link]

  • Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[2][4][5]-Triazolo[4',3' :1,6]pyridazino[4,5-b]indoles. PMC. [Link]

  • Benzene, chloro-. NIST WebBook. [Link]

  • Structures of pyridazino[4,5-b]indole (a) and harmine (b). ResearchGate. [Link]

  • Synthesis and antimicrobial investigation of some 5H-pyridazino[4,5-b]indoles. Turkish Journal of Chemistry. [Link]

  • Construction of Unusual Indole-Based Heterocycles from Tetrahydro-1H-pyridazino[3,4-b]indoles. MDPI. [Link]

  • Synthesis of Some Functionalized Pyridazino[4,5-d]pyridazine Derivatives. Semantic Scholar. [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals. [Link]

  • Synthetic strategies of pyridazino[4,5-b]indoles. Semantic Scholar. [Link]

  • Pyridazino[4,5-b]indole derivatives. Canadian Science Publishing. [Link]

  • Synthesis of new pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs as DYRK1A inhibitors. PubMed. [Link]

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Synthesis and biological activity of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. PubMed. [Link]

  • THE INFRARED SPECTRA OF THE PHENYL COMPOUNDS OF GROUP IVB, VB, AND VIIB ELEMENTS. DTIC. [Link]

  • New 5H-pyridazino[4,5-b]indole derivatives. Synthesis and studies as inhibitors of blood platelet aggregation and inotropics. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole

Executive Summary & Immediate Directive Compound Identity: 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (CAS: 83749-78-4) Hazard Classification: High Potency / Halogenated Organic / Aquatic Toxin This compound is a fused...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directive

Compound Identity: 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (CAS: 83749-78-4) Hazard Classification: High Potency / Halogenated Organic / Aquatic Toxin

This compound is a fused tricyclic nitrogen heterocycle containing a chlorine substituent. Due to its structural similarity to potent TSPO ligands (e.g., SSR180575) and DNA-intercalating agents, it must be handled as a suspected mutagen and high-potency bioactive agent .

Critical Disposal Directive:

  • DO NOT dispose of down the drain.[1]

  • DO NOT mix with non-halogenated solvents (e.g., acetone, methanol) unless the entire mixture is labeled as halogenated.

  • MANDATORY: This waste stream requires High-Temperature Incineration (>1100°C) via a licensed hazardous waste contractor to prevent the formation of dioxins and furans.

Chemical Profile & Hazard Identification

Understanding the "Why" behind the protocol.

The presence of the chlorine atom on the pyridazine-indole scaffold dictates the disposal pathway. Standard incineration temperatures are insufficient for halogenated rings, risking the release of toxic hydrogen chloride (HCl) gas and persistent organic pollutants (POPs).

PropertySpecificationOperational Implication
CAS Number 83749-78-4Use for waste manifesting.
Chemical Class Halogenated Nitrogen HeterocycleMust be segregated into Halogenated Waste streams.
Physical State Solid / Powder (Yellow/Orange)High risk of particulate inhalation; use HEPA enclosure.
Reactivity Stable; emits NOx, HCl, COx on fire.Incompatible with strong oxidizers.
Toxicity Profile Suspected Carcinogen/MutagenUniversal Precautions required (Double Nitrile Gloves).
Aquatic Toxicity Acute Category 1 (Likely)Zero-discharge policy for aqueous residues.

Pre-Disposal Protocol: The "Self-Validating" Workflow

A self-validating system ensures that errors are caught before the waste leaves the bench.

A. Segregation Logic

The most common compliance failure is the mixing of halogenated and non-halogenated wastes. This compound renders any mixture "Halogenated."

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into a dedicated "Solid Hazardous Waste" bag (yellow/red), specifically labeled for toxic solids.

  • Liquid Waste: Mother liquors or HPLC effluents containing this compound must be collected in "Halogenated Solvent" carboys (Red Label).

B. Deactivation (Not Recommended)

Do not attempt chemical deactivation (e.g., bleach oxidation) at the bench.

  • Reasoning: Pyridazino[4,5-b]indole scaffolds are chemically robust. Incomplete oxidation can generate toxic chloramines or more potent intermediates.

  • Validation: The only validated destruction method is off-site commercial incineration.

Step-by-Step Disposal Workflows

Scenario A: Dry Solid Substance (Pure or Residual)
  • Containment: Transfer the solid into a screw-top glass vial. Do not use plastic bags as primary containment for free powder to avoid static dispersion.

  • Secondary Containment: Place the vial inside a clear, sealable polyethylene bag.

  • Labeling: Attach a hazardous waste tag.

    • Constituents: "1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole (100%)"

    • Hazards: Toxic, Irritant.

  • Deposit: Place in the Solid Hazardous Waste Drum .

Scenario B: Solubilized Waste (Reaction Mixtures/HPLC)
  • Compatibility Check: Ensure the collection carboy does NOT contain strong oxidizers (e.g., nitric acid, peroxides) or reactive metals.

  • Transfer: Pour via a funnel in a fume hood.

  • Log Entry: Immediately log the volume and concentration on the carboy’s accumulation log.

    • Critical: You must check the "Halogenated" box on the tag. Even 0.1% content classifies the whole container as halogenated.

Visualized Decision Pathways

Diagram 1: Waste Segregation Logic

This decision tree guides the researcher at the moment of waste generation.

WasteSegregation Start Waste Generation: 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole StateCheck Physical State? Start->StateCheck Liquid Liquid / Solution StateCheck->Liquid Dissolved Solid Solid / Contaminated Debris StateCheck->Solid Powder/Gloves LiquidCheck Solvent Type? Liquid->LiquidCheck SolidStream Hazardous Solid Waste (Double Bagged) Solid->SolidStream HaloStream Halogenated Waste Stream (Red Tag) LiquidCheck->HaloStream Contains Halogenated Solvents (DCM, Chloroform) LiquidCheck->HaloStream Contains Non-Halo Solvents (Methanol, DMSO) NonHaloStream Non-Halogenated Stream LiquidCheck->NonHaloStream FORBIDDEN End High-Temp Incineration (>1100°C) HaloStream->End SolidStream->End

Caption: Decision logic ensuring all forms of the compound are routed to High-Temperature Incineration.

Diagram 2: The Disposal Lifecycle

From bench to destruction, ensuring chain of custody.

Lifecycle Bench Lab Bench (Generation) Satellite Satellite Accumulation Area (SAA) Bench->Satellite Labeled & Capped EHS Central Waste Storage (EHS Dept) Satellite->EHS Weekly Pickup Vendor Licensed Waste Vendor (Transport) EHS->Vendor Manifest (RCRA) Incinerator Rotary Kiln Incinerator (Destruction) Vendor->Incinerator Off-site

Caption: Chain of custody workflow. The compound remains in the "Halogenated" stream throughout.

Emergency Procedures (Spill Response)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area (radius 3 meters).

  • PPE: Don double nitrile gloves , lab coat, and safety goggles. If powder is airborne, an N95 or P100 respirator is required.

  • Dry Spill:

    • Do NOT sweep (creates dust).

    • Cover with wet paper towels (dampened with water) to suppress dust.

    • Scoop damp material into a wide-mouth jar.

  • Wet Spill:

    • Absorb with vermiculite or polypropylene pads.

    • Place absorbents into the Solid Hazardous Waste bag.

  • Decontamination: Wash the surface with a 10% soap/water solution twice.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11666699, 1-chloro-4-phenyl-5H-pyridazino[4,5-b]indole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management. Retrieved from [Link]

  • National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

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